molecular formula C11H12FNO B136318 1-(3-Fluorophenyl)piperidin-4-one CAS No. 158553-31-2

1-(3-Fluorophenyl)piperidin-4-one

Katalognummer: B136318
CAS-Nummer: 158553-31-2
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: FBLDYOQSZAVPAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-fluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDYOQSZAVPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640753
Record name 1-(3-Fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158553-31-2
Record name 1-(3-Fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Significance of the 1-(3-Fluorophenyl)piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)piperidin-4-one

The 1-aryl-piperidin-4-one framework is a privileged scaffold in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of pharmacologically active compounds.[1] The piperidin-4-one core offers multiple reaction sites for chemical modification, enabling the exploration of vast chemical space to optimize drug candidates for various biological targets, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1]

The incorporation of a 3-fluorophenyl group at the N-1 position is a strategic design choice. The fluorine atom, owing to its high electronegativity and small size, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and pKa, thereby improving cell permeability and overall bioavailability. This guide provides a comprehensive overview of the principal synthetic methodologies for constructing 1-(3-Fluorophenyl)piperidin-4-one, offering field-proven insights into the rationale behind protocol selection and execution for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 1-(3-Fluorophenyl)piperidin-4-one is primarily achieved through the formation of the crucial aryl-nitrogen (C-N) bond. Two dominant retrosynthetic disconnections guide the design of viable synthetic routes:

  • Strategy A: Arylation of a Pre-existing Piperidin-4-one Ring. This is the most common and versatile approach, starting from piperidin-4-one or a suitably protected derivative and coupling it with a 3-fluorophenyl synthon.

  • Strategy B: Cyclization to Form the Piperidin-4-one Ring. This approach involves constructing the six-membered heterocyclic ring from acyclic precursors where the 3-fluorophenyl group is already attached to the nitrogen atom.

The following diagram illustrates these convergent strategies.

G cluster_A Strategy A: C-N Bond Formation product 1-(3-Fluorophenyl)piperidin-4-one piperidone Piperidin-4-one (or N-protected derivative) piperidone->product Arylation fluorophenyl 3-Fluorophenyl Synthon (e.g., Ar-X, Ar-NO2) fluorophenyl->product acyclic Acyclic Precursors + 3-Fluoroaniline acyclic->product Cyclization (e.g., Mannich)

Caption: Core retrosynthetic strategies for 1-(3-Fluorophenyl)piperidin-4-one.

This guide will focus on the most prevalent and robust methods within "Strategy A," namely Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Reductive Amination.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequent elimination of a leaving group re-aromatizes the ring to yield the substituted product.

Expertise & Rationale: For this reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), typically positioned ortho or para to the leaving group. In the context of synthesizing our target molecule, using 1,3-difluorobenzene is a viable strategy. Here, one fluorine atom acts as the leaving group while the other serves as a moderately activating group. Alternatively, a more strongly activated substrate like 1-fluoro-3-nitrobenzene can be used, followed by reduction of the nitro group if necessary for subsequent chemistry, though this adds steps. The high electronegativity of fluorine makes it a surprisingly effective leaving group in SNAr chemistry because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's inductive electron withdrawal.[2]

SNAr Mechanistic Pathway

SNAr_Mechanism reactants Piperidin-4-one + 1,3-Difluorobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer + Piperidinone (Nu⁻) (Addition) product 1-(3-Fluorophenyl)piperidin-4-one + F⁻ meisenheimer->product - F⁻ (Elimination)

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: SNAr using 1,3-Difluorobenzene

This protocol describes the direct coupling of piperidin-4-one hydrochloride with 1,3-difluorobenzene.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

  • Reactant Addition: Add 1,3-difluorobenzene (1.5 to 2.0 eq) to the stirred suspension. An excess of the fluoroaromatic is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C. The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the moderately activated ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-(3-Fluorophenyl)piperidin-4-one.

ParameterConditionRationale / Insight
Solvent DMSO, DMF, NMPHigh-boiling, polar aprotic solvents are required to solubilize the salts and achieve the necessary reaction temperatures.
Base K₂CO₃, Cs₂CO₃Anhydrous base is essential to deprotonate the piperidinone hydrochloride in situ and to neutralize the HF formed.
Temperature 120-150 °CForcing conditions are typically required for SNAr on non-activated or moderately activated aryl fluorides.
Yield 50-70%Yields can be moderate due to the forcing conditions and potential side reactions.

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. It allows for the formation of C-N bonds under significantly milder conditions than traditional methods like SNAr, and with a much broader substrate scope, including less reactive aryl chlorides and bromides.

Expertise & Rationale: The reaction's power lies in its catalytic cycle, which involves the careful orchestration of oxidative addition, ligand exchange, and reductive elimination steps mediated by a palladium catalyst and a specialized phosphine ligand. The choice of ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, RuPhos, BINAP) are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition. The base is also a key parameter, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being most common for ensuring the amine is sufficiently deprotonated to enter the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 L₂Pd(Ar)(X) pd0->complex1 ox_add Oxidative Addition complex2 L₂Pd(Ar)(NR₂) complex1->complex2 lig_ex Ligand Exchange complex2->pd0 red_elim Reductive Elimination product Ar-NR₂ (Product) arx Ar-X (1-Bromo-3-fluorobenzene) amine Piperidin-4-one + Base Reductive_Amination reactants Piperidin-4-one + 3-Fluoroaniline iminium Iminium Ion Intermediate reactants->iminium Condensation (-H₂O) product 1-(3-Fluorophenyl)piperidin-4-one iminium->product Reduction [e.g., NaBH(OAc)₃]

Sources

Technical Monograph: 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Series: N-Aryl Piperidones | CAS: 158553-31-2 Document Type: Technical Application Guide Status: Validated for Medicinal Chemistry Workflows[1][2]

Executive Summary

1-(3-Fluorophenyl)piperidin-4-one represents a critical pharmacophore scaffold in modern neuropsychiatric and analgesic drug discovery.[1][2][3] Distinguished by the strategic placement of a fluorine atom at the meta position of the N-aryl ring, this intermediate offers a unique balance of metabolic stability and electronic modulation compared to its non-fluorinated or para-fluorinated congeners.[1] This guide details the physicochemical profile, optimized synthetic pathways, and downstream reactivity logic required to leverage this scaffold in high-throughput lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4]

The 3-fluorophenyl moiety imparts specific electronic properties that differentiate this scaffold from the common 4-fluorophenyl analog. The inductive withdrawal (-I effect) of the fluorine at the meta position reduces the electron density on the piperidine nitrogen less severely than resonance withdrawal would, while simultaneously blocking the C3 metabolic soft spot on the phenyl ring.

Physicochemical Profile[2][3]
PropertyValueTechnical Note
CAS Number 158553-31-2Specific to the 3-fluoro isomer.[1][2]
Molecular Formula C₁₁H₁₂FNO-
Molecular Weight 193.22 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).[1][2][3]
Appearance Yellow to Orange Solid/OilLow melting point solid; tends to oil upon slight impurity.[2][3]
LogP (Calc) ~1.6 - 1.9Lipophilic enough for CNS penetration, polar enough for solubility.[2][3]
H-Bond Acceptors 2 (Ketone O, Fluorine)The tertiary amine N is involved in the aryl system.[3]
pKa (Conj. Acid) ~2.5 - 3.5The N-aryl nitrogen is significantly less basic than N-alkyl piperidines due to conjugation with the phenyl ring.[1][2]
3D Conformational Logic

The piperidine ring exists predominantly in a chair conformation .[2][3] The N-aryl bond adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1][2][3] The ketone functionality at C4 flattens the ring slightly at the carbonyl end, creating a distinct vector for nucleophilic attack.

  • Electronic Effect: The 3-fluoro substituent exerts a strong inductive effect, slightly deactivating the phenyl ring towards electrophilic aromatic substitution compared to the unsubstituted aniline, but the nitrogen lone pair remains the dominant activating group.

Synthetic Routes & Optimization

For research-scale preparation (gram to kilogram), the Palladium-Catalyzed Buchwald-Hartwig Amination is the preferred methodology due to its operational simplicity and high functional group tolerance.[1][2]

Protocol: Buchwald-Hartwig N-Arylation

This protocol couples commercially available piperidin-4-one (often used as the ethylene ketal to protect the ketone, followed by deprotection, or directly if conditions are mild) with 1-bromo-3-fluorobenzene.[1][2]

Reaction Scheme: Piperidin-4-one ethylene ketal + 1-Bromo-3-fluorobenzene → Product (protected) → Hydrolysis → Target

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under Argon, charge a reaction vessel with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%). Add dry Toluene and stir for 15 mins to pre-form the active catalyst complex.[2][3]

  • Reagent Addition: Add 1-bromo-3-fluorobenzene (1.0 equiv), piperidin-4-one ethylene ketal (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Coupling: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl bromide.[1][2]

  • Workup: Cool to RT, filter through a Celite pad to remove Palladium residues, and concentrate the filtrate.

  • Deprotection (Ketone Release): Dissolve the crude intermediate in THF/2N HCl (1:1) and stir at RT for 4 hours.

  • Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Why this works:

  • Ligand Choice: BINAP provides sufficient steric bulk to facilitate reductive elimination of the C-N bond.[2][3]

  • Base Selection: NaOtBu is strong enough to deprotonate the amine but compatible with the ketal protection.[2][3]

  • Protection: Using the ketal prevents self-condensation of the piperidone (aldol-like side reactions) under basic conditions.[1][2][3]

Reactivity Profile & Derivatization[3][4]

The core value of 1-(3-Fluorophenyl)piperidin-4-one lies in its divergent reactivity .[1][2][3] The ketone is the primary handle for diversification, while the aryl ring serves as a stable anchor.

Functionalization Workflows
  • Reductive Amination (Top Priority):

    • Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.[2][3]

    • Utility: Generates 4-aminopiperidine libraries (common in GPCR ligands).[1][2][3]

    • Insight: The 3-fluoro group does not interfere with the hydride reduction.[1][2][3]

  • Wittig/Horner-Wadsworth-Emmons:

    • Reaction: Ketone + Phosphorus Ylide.[2][3]

    • Utility: Installs exocyclic double bonds, useful for linker extension.[2][3]

  • Strecker Synthesis:

    • Reaction: Ketone + Amine + TMSCN.[2][3]

    • Utility: Access to alpha-amino nitriles, precursors to amino acids.[1][2][3]

Visualization of Chemical Space

The following diagram illustrates the synthetic divergence starting from the core scaffold.

G Core 1-(3-Fluorophenyl) piperidin-4-one R_RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->R_RedAm R_Wittig Wittig Reaction (Ph3P=CH-R) Core->R_Wittig R_Grignard Grignard Addition (R-MgBr) Core->R_Grignard P_Amine 4-Amino-1-(3-fluorophenyl) piperidine derivatives (GPCR Ligands) R_RedAm->P_Amine P_Alkene 4-Alkylidene piperidines R_Wittig->P_Alkene P_Alcohol 4-Hydroxy-4-substituted piperidines R_Grignard->P_Alcohol

Caption: Divergent synthesis map showing the three primary derivatization pathways for the piperidone scaffold.[1][2]

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Effect")

In drug design, the unsubstituted phenyl ring is susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes, typically at the para (4) or para (3/5) positions relative to the nitrogen.[3]

  • Blocking: The 3-fluoro substituent effectively blocks one of the meta positions.[1][2][3]

  • Electronic Deactivation: The electronegativity of fluorine reduces the electron density of the ring, making it less prone to oxidative attack compared to a standard aniline ring.

Pharmacophore Mapping

This scaffold is prevalent in:

  • Antipsychotics: Targeting Dopamine D2 and Serotonin 5-HT2A receptors (e.g., Iloperidone analogs).[2][3]

  • Analgesics: Opioid receptor modulators often feature a 4-anilidopiperidine core; this ketone allows rapid access to that architecture.[1][2][3]

  • Motilin Agonists: As seen in GSK clinical candidates (e.g., GSK962040), where the 3-fluorophenyl group improves pharmacokinetic profiles [1].[3][4]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]
Skin Irritation H315Causes skin irritation.[2][3][5][6]
Eye Irritation H319Causes serious eye irritation.[2][3][5][6]
Skin Sensitization H317May cause an allergic skin reaction (Specific to fluorinated anilines).[2][3]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; hydrochloride salts are more stable.[2][3]

References

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) . Journal of Medicinal Chemistry. 2009.[2][3] Link

  • Piperidin-4-one: The Potential Pharmacophore . Mini Reviews in Medicinal Chemistry. 2013. Link

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones . Organic Letters. 2000.[2][3] Link[2][3]

  • Safety Data Sheet: 1-(3-Fluorophenyl)piperidin-4-one . BLD Pharm.[2][3] Link

Sources

Spectroscopic Characterization of 1-(3-Fluorophenyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this important chemical entity. The piperidin-4-one nucleus is a versatile scaffold in medicinal chemistry, known to be a pharmacophore for a range of biological activities, including anticancer and anti-HIV properties.[1] The synthesis of such derivatives is often achieved through methods like the Mannich reaction.[1]

Molecular Structure and Key Features

1-(3-Fluorophenyl)piperidin-4-one is a disubstituted piperidinone derivative. The core structure consists of a piperidine ring with a ketone functional group at the 4-position and a 3-fluorophenyl group attached to the nitrogen atom. The fluorine atom on the phenyl ring introduces specific spectroscopic signatures that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-(3-Fluorophenyl)piperidin-4-one, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(3-Fluorophenyl)piperidin-4-one is expected to show distinct signals for the protons on the piperidine ring and the fluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom, as well as the fluorine atom on the aromatic ring.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Piperidine)3.5 - 3.7t4H
H-3', H-5' (Piperidine)2.6 - 2.8t4H
Aromatic H6.8 - 7.3m4H
  • Piperidine Protons: The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to appear as a triplet in the downfield region (δ 3.5 - 3.7 ppm) due to deshielding by the nitrogen atom. The protons on the carbons adjacent to the carbonyl group (H-3' and H-5') will also likely appear as a triplet, but at a slightly more upfield position (δ 2.6 - 2.8 ppm).

  • Aromatic Protons: The protons on the 3-fluorophenyl group will exhibit complex splitting patterns in the aromatic region of the spectrum (δ 6.8 - 7.3 ppm) due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the carbonyl group, the fluorinated aromatic ring, and the piperidine ring will result in a characteristic set of signals.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C=O206 - 210
C-F (Aromatic)161 - 164 (d, ¹JC-F ≈ 245 Hz)
Aromatic C105 - 131
C-2', C-6' (Piperidine)45 - 50
C-3', C-5' (Piperidine)40 - 45
  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, typically appearing in the range of δ 206-210 ppm.[2]

  • Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a characteristic doublet with a large one-bond coupling constant (¹JC-F) of approximately 245 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C-2' and C-6') are expected around δ 45-50 ppm, while those adjacent to the carbonyl group (C-3' and C-5') will be in the δ 40-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Fluorophenyl)piperidin-4-one will be dominated by the stretching vibration of the carbonyl group.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch1710 - 1725Strong
C-N Stretch1180 - 1220Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2950Medium
C-F Stretch1100 - 1200Strong
  • C=O Stretch: A strong absorption band in the region of 1710-1725 cm⁻¹ is indicative of the ketone carbonyl group.[2]

  • C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected to appear in the fingerprint region.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

  • C-F Stretch: A strong band in the 1100-1200 cm⁻¹ region is characteristic of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Expected MS Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 193.22, corresponding to the molecular formula C₁₁H₁₂FNO.

  • Key Fragmentation Patterns: The fragmentation of 1-(3-Fluorophenyl)piperidin-4-one is likely to involve the cleavage of the piperidine ring. Common fragmentation pathways for piperidine derivatives involve the loss of side chains and ring cleavage. The presence of the fluorophenyl group will also influence the fragmentation, leading to characteristic ions.

Molecular Structure and Fragmentation Logic

cluster_mol 1-(3-Fluorophenyl)piperidin-4-one cluster_frag Plausible Fragmentation Pathways C11H12FNO C₁₁H₁₂FNO M.W: 193.22 M [M]⁺˙ m/z = 193 F1 [M - C₂H₄O]⁺˙ m/z = 149 M->F1 Loss of ketene F2 [C₆H₄F-N]⁺ m/z = 109 M->F2 Piperidine ring cleavage F3 [C₅H₈N]⁺ m/z = 82 M->F3 Fluorophenyl group cleavage

Caption: Key fragmentation pathways for 1-(3-Fluorophenyl)piperidin-4-one in MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for 1-(3-Fluorophenyl)piperidin-4-one.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragmentation pathways.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1-(3-Fluorophenyl)piperidin-4-one NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Solution for Infusion/Injection Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Process & Analyze Chemical Shifts, Couplings NMR_Acq->NMR_Analysis IR_Analysis Assign Vibrational Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Sources

Biological activity of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of Fluorinated Piperidines: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds has emerged as a high-impact tactic in modern medicinal chemistry.[1][2][3][4] This guide analyzes the biological and physicochemical implications of fluorinated piperidines, focusing on their role in modulating basicity (


), controlling molecular conformation via the gauche effect, and enhancing metabolic stability. By transitioning from "fluorine as a blocker" to "fluorine as a structural director," researchers can fine-tune drug-target interactions and pharmacokinetic profiles. This document provides actionable insights, validated protocols, and structural case studies for drug development professionals.

The Fluorine Effect: Physicochemical Modulation

The piperidine ring is a privileged scaffold, appearing in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocycles. However, the native piperidine ring often suffers from rapid oxidative metabolism and high basicity (leading to poor membrane permeability or hERG liability). Fluorination addresses these issues through three primary mechanisms.

Modulation and Permeability

The high electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density away from the piperidine nitrogen. This significantly lowers the

of the conjugate acid.
  • Mechanism: Destabilization of the N-H bond in the protonated cation.

  • Impact: A lower

    
     (typically shifting from ~10-11 to ~8-9) increases the fraction of the neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability (LogD) and reducing P-glycoprotein (P-gp) efflux liability.
    

Table 1: Impact of Fluorination on Piperidine Basicity (


) 
CompoundStructure

(approx)

(vs Parent)
Biological Implication
Piperidine Unsubstituted11.2-High basicity; potential hERG liability.
3-Fluoropiperidine Monofluorinated~9.4-1.8Improved permeability; reduced cation fraction.
3,3-Difluoropiperidine Gem-difluorinated~8.4-2.8Significant basicity reduction; metabolic blocking.
4-Fluoropiperidine Monofluorinated~9.8-1.4Moderate modulation; less inductive influence due to distance.
Conformational Control: The Gauche Effect

In fluorinated piperidines, the "fluorine gauche effect" and charge-dipole interactions dictate the preferred ring conformation.[5] Unlike steric bulk which favors equatorial positioning, fluorine often prefers the axial position, particularly in protonated 3-fluoropiperidines.

  • Neutral State: 3-fluoropiperidine exists as a mixture, but the axial conformer is stabilized by

    
     hyperconjugation.
    
  • Protonated State: The axial preference is dramatically enhanced due to a favorable electrostatic interaction between the electronegative fluorine and the positively charged ammonium proton (

    
    ).
    

Figure 1: Conformational Bias in Protonated 3-Fluoropiperidine

GaucheEffect cluster_0 Equatorial Conformer (Less Stable) cluster_1 Axial Conformer (Dominant) Eq F-Equatorial (Sterically favored, Electronically disfavored) Ax F-Axial (Charge-Dipole Stabilization) N-H(+) ... F(-) Interaction Eq->Ax Protonation / Solvent Effects

Caption: Protonation of 3-fluoropiperidine shifts the equilibrium toward the axial conformer due to stabilizing charge-dipole interactions.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Challenge: The initial lead compound for this KSP inhibitor series suffered from poor cellular potency due to high basicity and susceptibility to P-gp efflux. Solution: Introduction of a fluorine atom at the C3 position of the piperidine ring.[3][6] Outcome:

  • Regio-isomerism Matters: The cis-3-fluoro-4-aminopiperidine analog (fluorine axial) was superior to the trans isomer.

  • Mechanism: The axial fluorine lowered the

    
     to ~7.5, optimizing the balance between solubility and permeability while reducing P-gp recognition.
    
  • Result: MK-0731 advanced to clinical trials as a potent anti-cancer agent.

Metabolic Stability: Blocking the Soft Spot

The piperidine ring is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the


-carbon (adjacent to nitrogen) or the remote 

-carbon (C4).
  • Mechanism: C-F bonds (approx. 116 kcal/mol) are significantly stronger than C-H bonds (approx. 99 kcal/mol), rendering the fluorinated position inert to CYP-mediated hydrogen abstraction (the rate-limiting step in oxidation).

  • Electronic Deactivation: Fluorine's electron-withdrawing nature also deactivates adjacent C-H bonds, preventing "metabolic switching" to neighboring sites.

Figure 2: Metabolic Blocking Workflow

MetabolicStability cluster_unsub Native Piperidine cluster_fluor Fluorinated Piperidine P_Native Piperidine Scaffold CYP CYP450 Enzyme (Oxidative Attack) P_Native->CYP High Affinity Metabolite Hydroxylated/Ring-Opened Metabolite (Inactive/Toxic) CYP->Metabolite Rapid Oxidation P_Fluoro 3,3-Difluoropiperidine Block Metabolic Blockade (C-F Bond Inert) P_Fluoro->Block CYP Resistant Stable Intact Drug (Prolonged Half-life) Block->Stable Maintained Activity

Caption: Fluorination prevents CYP-mediated oxidation, extending the biological half-life of the scaffold.

Experimental Protocols

Synthesis: Catalytic Hydrogenation of Fluoropyridines

Rationale: Direct fluorination of piperidines is difficult. A modern, scalable approach involves the hydrogenation of commercially available fluoropyridines.

Objective: Synthesis of cis-3-fluoro-4-methylpiperidine (as HCl salt). Reagents: 3-Fluoro-4-methylpyridine,


 (Adams' catalyst), HCl, Methanol.

Step-by-Step Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-fluoro-4-methylpyridine (1.0 eq) in Methanol (0.5 M concentration).

  • Acidification: Add concentrated HCl (1.1 eq) to form the pyridinium salt in situ. Note: Acidic media prevents catalyst poisoning by the resulting amine.

  • Catalyst Addition: Carefully add

    
     (5 mol%) under an inert atmosphere (Argon/Nitrogen).
    
  • Hydrogenation: Seal the vessel and charge with

    
     gas (50 psi / 3.5 bar). Stir vigorously at room temperature for 12–24 hours.
    
  • Work-up: Vent

    
    . Filter the mixture through a Celite pad to remove the platinum catalyst. Caution: Spent hydrogenation catalysts are pyrophoric; keep wet.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the cis-3-fluoro-4-methylpiperidine hydrochloride salt.

  • Validation: Verify structure via

    
    -NMR (characteristic coupling constants confirm cis vs trans diastereoselectivity).
    
Assay: Microsomal Metabolic Stability

Rationale: To quantify the stability enhancement provided by fluorination compared to the non-fluorinated parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Protocol:

  • Pre-Incubation: Prepare a master mix of HLM (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (1 µM).[7] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH Regenerating System.

  • Sampling: At time points

    
     min, remove a 50 µL aliquot.
    
  • Termination: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins.

  • Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS. Monitor the depletion of the parent ion over time relative to the Internal Standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Target Criteria:

      
       min indicates moderate-to-high stability.
      

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Retrieved from

  • Meller, K., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Retrieved from

  • Bhattarai, P., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from

  • Grygorenko, O. O., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from

Sources

A Technical Guide to the Discovery and Synthesis of Novel Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational preorganization and the synthetic accessibility of its nitrogen and carbon centers make it an ideal template for developing therapeutic agents across diverse disease areas, including oncology, virology, and neurology.[3][4][5] This guide provides an in-depth exploration of the core principles and practical methodologies for the discovery and synthesis of novel piperidin-4-one derivatives. We will dissect cornerstone synthetic strategies, from classical multicomponent reactions to modern catalytic systems, explaining the mechanistic rationale behind these choices. Furthermore, this document bridges synthesis with application by examining the structure-activity relationships (SAR) that drive biological efficacy and providing detailed, field-proven experimental protocols.

The Piperidin-4-one Scaffold: A Cornerstone of Medicinal Chemistry

The six-membered piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[6] The strategic placement of a carbonyl group at the C4 position introduces a key point for functionalization and modulates the electronic properties of the ring. This piperidin-4-one core offers a trifecta of advantages for drug design:

  • Structural Rigidity: The ring system, which typically adopts a stable chair conformation, reduces the entropic penalty of binding to a biological target, often leading to higher affinity.[2]

  • Three-Dimensional Diversity: Substituents can be precisely installed at the axial and equatorial positions of the nitrogen and carbon atoms, allowing for the exploration of three-dimensional chemical space to optimize interactions with complex protein binding sites.[7]

  • Modulable Physicochemical Properties: The basic nitrogen atom can be functionalized to fine-tune pKa, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[7]

These features have enabled the development of piperidin-4-one derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, antifungal, and anti-inflammatory properties.[2][3][8][9]

Core Synthetic Strategies: Building the Piperidin-4-one Framework

The construction of the piperidin-4-one ring is most efficiently achieved through multicomponent reactions (MCRs), which offer atom economy and operational simplicity by combining three or more reactants in a single pot.

The Mannich and Petrenko-Kritschenko Reactions: The Classical Approach

The most fundamental and widely utilized method for synthesizing substituted piperidin-4-ones is the Mannich condensation.[2][3] This reaction involves the condensation of a compound with an active methylene group (like a ketone), an aldehyde, and an amine (or ammonia).

The closely related Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses two equivalents of an aldehyde with a β-keto acid derivative and ammonia or a primary amine.[10] This "double Mannich reaction" is highly effective for creating symmetrically substituted 2,6-diaryl-4-piperidones, which are common precursors for further derivatization.[2][10]

Causality in the Mannich Reaction: The reaction proceeds through the in situ formation of two key electrophilic and nucleophilic intermediates. The amine first condenses with the aldehyde to form an electrophilic iminium ion. Concurrently, the ketone tautomerizes to its enol or enolate form, which serves as the nucleophile. The subsequent Mannich addition and intramolecular cyclization via a second Mannich reaction construct the heterocyclic ring. The choice of solvent (typically ethanol) facilitates the dissolution of all components and the necessary proton transfers.[2]

// Connections Aldehyde -> Iminium [label=" + Amine"]; Ketone -> Enamine [label=" Tautomerization"]; Amine -> Iminium;

{Iminium, Enamine} -> Mannich_Adduct [label=" Mannich Addition\n(C-C Bond Formation)"]; Mannich_Adduct -> Cyclized_Product [label=" Intramolecular\nCyclization & Dehydration"];

Cyclized_Product [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Caption: Mechanism of the Mannich reaction for piperidin-4-one synthesis.

The Hantzsch Synthesis: An Alternative MCR Pathway

While not directly yielding piperidin-4-ones, the Hantzsch dihydropyridine synthesis is a vital MCR for creating closely related 1,4-dihydropyridine (1,4-DHP) scaffolds.[11][12] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor like ammonia.[11][13][14]

The resulting Hantzsch esters are valuable in their own right, famously acting as calcium channel blockers.[11] More importantly in this context, the 1,4-DHP ring can be chemically modified or serve as a bioisostere for the piperidine ring, making this synthetic route highly relevant for library development. The driving force for the reaction is the formation of a stable, nearly planar dihydropyridine ring.[15]

// Reactants Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaKeto1 [label="β-Ketoester (2 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates Knoevenagel [label="Knoevenagel Adduct\n(α,β-Unsaturated Carbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Enamine [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product DHP [label="1,4-Dihydropyridine\n(Hantzsch Ester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine\n(Aromatized Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Aldehyde -> Knoevenagel; BetaKeto1 -> Knoevenagel [label=" Knoevenagel\nCondensation"]; BetaKeto1 -> Enamine [label=" + Ammonia"]; Ammonia -> Enamine;

Knoevenagel -> DHP; Enamine -> DHP [label=" Michael Addition &\nCyclocondensation"];

DHP -> Pyridine [label=" Oxidation", style=dashed, color="#5F6368"]; } dot Caption: The Hantzsch synthesis pathway for 1,4-dihydropyridines.

Modern Catalytic and Flow Methodologies

Recent advancements focus on improving the efficiency, selectivity, and environmental footprint of piperidin-4-one synthesis.

  • Nanocatalysis: The use of solid acid nanocatalysts, such as nano-sulfated zirconia, offers advantages like mild reaction conditions, short reaction times, and easy catalyst recovery and reuse.[16]

  • Rhodium Carbene Chemistry: Elegant cascade reactions initiated by α-imino rhodium carbenes can provide access to valuable piperidin-4-one derivatives with high efficiency and control over substituent migration.[17]

  • Biocatalysis: Combining biocatalytic C-H oxidation with radical cross-coupling presents a novel strategy to streamline the synthesis of complex piperidines, significantly reducing the number of steps required compared to traditional methods.[18]

These modern approaches provide powerful tools for accessing novel chemical space and constructing complex molecular architectures that are difficult to achieve through classical methods.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of a synthetic scaffold lies in its ability to be translated into biologically active molecules. Piperidin-4-one derivatives have demonstrated a remarkable range of activities. The key to optimizing this activity lies in understanding the Structure-Activity Relationship (SAR)—how specific structural modifications influence potency and selectivity.

  • Anticancer Activity: Many 3,5-bis(benzylidene)-piperidin-4-one derivatives, which are curcumin mimics, show potent antiproliferative properties against various cancer cell lines.[8] The substitution pattern on the aromatic rings is crucial for activity, with electron-withdrawing or donating groups significantly altering potency.[4][8]

  • Antiviral Activity: The piperidine scaffold is a key component in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[5] SAR studies show that derivatization of the piperidine nitrogen and the attached pyrimidine ring is critical for potent inhibition of the viral enzyme.[5]

  • Antimicrobial Activity: Incorporating moieties like adamantane or imidazole onto the piperidine core can yield compounds with significant antibacterial and antifungal activity, often superior to standard drugs like ampicillin and fluconazole.[9][19]

  • CNS Activity: 4-substituted piperidines are prominent in compounds targeting CNS receptors, such as neurokinin 1 (NK1) antagonists.[20] SAR in this area reveals that the nature of the substituent at the 4-position and on the piperidine nitrogen dictates receptor affinity and selectivity.[20][21]

SAR Data Summary: N-Methyl-4-(phenylethynyl)piperidin-4-ol Analogs as mGluR5 Antagonists

The following table, based on trends observed in the literature, illustrates how systematic modification of the piperidin-4-ol scaffold impacts its inhibitory concentration (IC50) against the mGluR5 receptor, a target for neurological disorders.[21]

Compound IDR1 (Piperidine N-Substituent)R2 (Phenylethynyl Ring Substituent)mGluR5 IC50 (nM)Key SAR Observation
1-H-H158Baseline activity.
2-CH₃-H10Small alkyl group on nitrogen significantly enhances potency.[21]
5-CH₃3-F3An electron-withdrawing group at the meta-position of the phenyl ring further improves potency.[21]
10-CH₃2-F25Ortho-substitution is less favorable than meta-substitution, likely due to steric hindrance.[21]
11-CH₃4-F50Para-substitution is also less effective than meta-substitution for this series.

Data is compiled for illustrative purposes based on trends observed in relevant publications.[21]

Experimental Protocols: From Theory to Practice

A robust synthetic protocol is self-validating and reproducible. The following methods provide detailed, step-by-step instructions for the synthesis of key piperidin-4-one intermediates.

Protocol 1: Synthesis of a 2,6-Diaryl-piperidin-4-one via Mannich Condensation

This protocol is adapted from the classical methods developed by Baliah et al. for the one-pot synthesis of 2,6-diphenylpiperidine-4-ones.[2]

Objective: To synthesize r(2),c(6)-diphenyl-piperidin-4-one.

Materials:

  • Benzaldehyde (2.0 eq)

  • Ethyl methyl ketone (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (for salt formation/purification)

  • Sodium hydroxide (for neutralization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium acetate (1.1 eq) in absolute ethanol.

  • Reactant Addition: To the stirred solution, add freshly distilled benzaldehyde (2.0 eq) followed by ethyl methyl ketone (1.0 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification (Crystallization): The crude product can be purified by recrystallization from an ethanol-ethyl acetate mixture to yield the pure 2,6-diphenylpiperidin-4-one.[2] The piperidine ring in the product typically adopts a chair conformation with the aryl groups in the equatorial position.[2]

Protocol 2: Synthesis of an N-Aryl-Substituted 4-Piperidone

This protocol is based on the efficient N-arylation method reported by Kuehne and coworkers, which utilizes an exchange reaction.[22]

Objective: To synthesize an N-aryl-4-piperidone from a desired aniline.

Materials:

  • N-benzyl-4-piperidone (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Acetone (solvent)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Aqueous ethanol (solvent)

  • Pressure vessel or sealed tube.

Procedure:

  • Step 1: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide.

    • Dissolve N-benzyl-4-piperidone (1.0 eq) in acetone at room temperature.

    • Slowly add methyl iodide (1.2 eq) to the solution.[22]

    • Stir the mixture at room temperature for 3 hours. The quaternary salt will precipitate.

    • Collect the solid product by filtration and wash thoroughly with acetone. Dry under vacuum.[22]

  • Step 2: N-Aryl Exchange Reaction.

    • In a pressure vessel, combine the N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq) from Step 1, the desired aniline (1.1 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of ethanol and water as the solvent.

    • Seal the vessel and heat the mixture to 100 °C for 8-12 hours.[22]

  • Work-up and Purification:

    • Cool the reaction to room temperature and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure N-aryl-4-piperidone.

Conclusion and Future Outlook

The piperidin-4-one scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The classical synthetic routes, particularly the Mannich reaction, remain robust and reliable methods for generating core structures.[2][3] Concurrently, the development of modern catalytic and biocatalytic strategies is expanding the accessible chemical space and improving the efficiency and sustainability of synthesis.[16][17][18]

Future efforts will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure piperidones, as stereochemistry is often critical for biological activity and safety.[7] Furthermore, the integration of computational modeling with high-throughput synthesis will accelerate the discovery of new derivatives with optimized potency and pharmacokinetic properties. The enduring legacy and ongoing innovation surrounding the piperidin-4-one core ensure its continued prominence in medicinal chemistry for years to come.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.
  • Anonymous. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Anonymous. (n.d.). Piperidin-4-one: The Potential Pharmacophore.
  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Wikipedia.
  • Anonymous. (n.d.). A new method for the preparation of piperidin-4-ones.
  • Anonymous. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • Anonymous. (2023).
  • Anonymous. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
  • Anonymous. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Anonymous. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source not specified.
  • Anonymous. (n.d.).
  • Anonymous. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • Anonymous. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Source not specified.
  • Anonymous. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Anonymous. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Source not specified.
  • Anonymous. (n.d.). Structure-activity relationship (SAR) of 4-(phenylethynyl)piperidin-4-ol analogs. Benchchem.
  • Anonymous. (n.d.).
  • Anonymous. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
  • Anonymous. (n.d.). Piperidine Synthesis. DTIC.
  • Anonymous. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Source not specified.
  • Anonymous. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
  • Anonymous. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Anonymous. (n.d.). Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific - US.
  • Anonymous. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., et al. (n.d.). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Source not specified.
  • Anonymous. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Anonymous. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
  • Anonymous. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
  • Anonymous. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
  • Anonymous. (n.d.). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
  • Anonymous. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI.

Sources

Technical Monograph: 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for research scientists, focusing on the chemical utility, synthetic mechanisms, and pharmacophoric significance of 1-(3-Fluorophenyl)piperidin-4-one .

Role: Pharmacophoric Scaffold & Synthetic Intermediate CAS Registry: 54549-72-3 (Analogue Reference) | Molecular Formula: C₁₁H₁₂FNO

Executive Summary

1-(3-Fluorophenyl)piperidin-4-one is a specialized heterocyclic building block used primarily in the discovery of Central Nervous System (CNS) agents. It serves as a critical intermediate for synthesizing N-aryl-4-substituted piperidines , a structural class found in numerous antipsychotics (butyrophenones), serotonin modulators, and sigma receptor ligands.

Its "Mechanism of Action" is twofold:

  • Chemical Mechanism: It functions as a versatile electrophile (via the ketone) and a nucleophile (via the N-aryl ring), allowing for the rapid generation of diverse chemical libraries.

  • Pharmacological Mechanism: The 3-fluorophenyl moiety acts as a bioisostere that modulates metabolic stability (blocking CYP450 oxidation at the meta position) and enhances lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

Chemical Architecture & Reactivity Profile[1]

Structural Significance

The molecule consists of a piperidin-4-one ring N-substituted with a 3-fluorophenyl group. This specific arrangement offers three distinct vectors for chemical modification:

  • C-4 Carbon (Ketone): Highly reactive toward nucleophiles (Grignard reagents, amines, hydrides).

  • C-3/C-5 Carbons (Alpha-Methylene): Susceptible to enolization and Mannich reactions.

  • N-Aryl Substituent: The fluorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), reducing the basicity of the piperidine nitrogen and altering the pKa of the final drug candidate.

Synthetic Pathway (Mechanism of Formation)

The industrial synthesis typically follows a Michael Addition-Dieckmann Condensation sequence. This route is preferred over alkylation with bis(2-chloroethyl)amine due to higher yields and lower toxicity.

Pathway Logic:
  • Michael Addition: 3-Fluoroaniline reacts with an acrylate ester (e.g., methyl acrylate) to form a tertiary amine diester.

  • Dieckmann Cyclization: A strong base (e.g., NaOMe) induces intramolecular cyclization to form the

    
    -keto ester.
    
  • Decarboxylation: Acid hydrolysis removes the ester group, yielding the final piperidin-4-one.

Synthesis Aniline 3-Fluoroaniline Inter1 Diester Intermediate (Michael Adduct) Aniline->Inter1 Michael Addition (MeOH, Reflux) Acrylate Methyl Acrylate (2.2 eq) Acrylate->Inter1 Cyclic β-Keto Ester (Dieckmann Product) Inter1->Cyclic NaOMe Cyclization Final 1-(3-Fluorophenyl) piperidin-4-one Cyclic->Final HCl/H2O Decarboxylation

Figure 1: Synthetic pathway via Michael Addition and Dieckmann Condensation.[1]

Pharmacological Rationale (The "Why")

While the ketone itself is an intermediate, the 1-(3-fluorophenyl)piperidine moiety it introduces is a validated pharmacophore.

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of fluorine at the 3-position (meta) of the N-phenyl ring is a strategic design choice:

  • Metabolic Blockade: The C-F bond is metabolically inert. Placing it at the meta position blocks hydroxylation by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug compared to the unsubstituted phenyl analog.
    
  • Electronic Modulation: Fluorine withdraws electron density, lowering the electron richness of the aromatic ring. This can reduce "off-target" binding (e.g., to hERG channels) while maintaining affinity for dopaminergic (D2) or serotonergic (5-HT2A) receptors.

Target Receptors

Derivatives synthesized from this scaffold are frequently screened against:

  • Sigma-1 Receptors (

    
    ):  N-substituted piperidines are classic high-affinity ligands for 
    
    
    
    , involved in neuroprotection and cognitive enhancement.
  • 5-HT (Serotonin) Receptors: The 4-substituted piperidine scaffold mimics the distance between the aromatic ring and the amine nitrogen found in endogenous serotonin.

  • Dopamine D2/D4: Used in the design of "atypical" antipsychotics.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Fluorophenyl)piperidin-4-one

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • 3-Fluoroaniline (1.0 eq)

  • Methyl Acrylate (2.5 eq)

  • Sodium Methoxide (NaOMe) (2.2 eq)

  • Glacial Acetic Acid / HCl

Step-by-Step Methodology:

  • Michael Addition:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline (11.1 g, 100 mmol) in methanol (50 mL).

    • Add methyl acrylate (21.5 g, 250 mmol) dropwise over 30 minutes.

    • Reflux the mixture for 24 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the aniline is consumed.

    • Concentrate in vacuo to yield the crude diester oil.

  • Cyclization:

    • Dissolve the crude diester in anhydrous toluene (100 mL).

    • Add NaOMe (powder, 11.9 g, 220 mmol) slowly at 0°C.

    • Heat to reflux for 4 hours. A precipitate (the sodium enolate) will form.

  • Hydrolysis & Decarboxylation:

    • Cool the mixture to room temperature and quench with 6N HCl (50 mL).

    • Reflux the biphasic mixture vigorously for 6 hours to induce decarboxylation.

    • Neutralize with NaOH to pH 9 and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Protocol B: Reductive Amination (Derivatization)

To generate a 4-amino-piperidine library.

  • Dissolve 1-(3-fluorophenyl)piperidin-4-one (1 mmol) and the desired primary amine (1.1 eq) in Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1 drop).

  • Stir at room temperature for 12 hours.

  • Quench with sat. NaHCO₃ and extract.

Data Summary: Physical & Chemical Properties[4][5][6][7]

PropertyValue (Approximate)Relevance
Molecular Weight 193.22 g/mol Fragment-based drug design
LogP (Predicted) 2.1 - 2.5Good BBB permeability
H-Bond Acceptors 2 (Ketone O, Fluorine)Receptor binding
H-Bond Donors 0Lipophilicity maintenance
Boiling Point ~140°C (at 0.5 mmHg)Purification via distillation
Appearance Pale yellow oil / Low-melting solidHandling characteristics

Mechanistic Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. The ketone acts as the "pivot point" for creating three distinct classes of pharmacological agents.

MoA_Divergence Core 1-(3-Fluorophenyl) piperidin-4-one Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Rxn1 Rxn2 Grignard Addition (Ar-MgBr) Core->Rxn2 Rxn3 Fischer Indole Synthesis (Phenylhydrazine) Core->Rxn3 Class1 4-Amino-Piperidines (e.g., 5-HT Modulators) Rxn1->Class1 Class2 4-Aryl-4-Hydroxy-Piperidines (e.g., Neuroleptics) Rxn2->Class2 Class3 Gamma-Carbolines (e.g., Antihistamines) Rxn3->Class3

Figure 2: Divergent synthetic utility of the scaffold yielding three major drug classes.

References

  • Janssen, P. A. J. (1960). The Evolution of the Butyrophenones, Haloperidol and Trifluperidol, from Meperidine-like 4-Phenylpiperidines. International Review of Neurobiology. Link

  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry. Link

  • Kuehne, M. E. (1962). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Piperidin-4-one Derivatives. National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the In-Vitro Evaluation of 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the in-vitro characterization of 1-(3-Fluorophenyl)piperidin-4-one, a synthetic compound belonging to the versatile piperidin-4-one class of molecules. The piperidin-4-one scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document outlines a strategic, multi-tiered approach to elucidate the pharmacological and toxicological profile of 1-(3-Fluorophenyl)piperidin-4-one, thereby guiding its potential development as a therapeutic agent. The proposed studies are grounded in established methodologies and tailored to explore the most probable biological activities based on the compound's structural features and the known pharmacology of related molecules.

Introduction and Rationale

The piperidine ring is a ubiquitous structural motif in numerous natural alkaloids and synthetic pharmaceuticals.[3] Its derivatives, particularly the piperidin-4-ones, serve as crucial intermediates in the synthesis of a diverse array of bioactive compounds.[1][2][4] The introduction of a fluorinated phenyl group at the 1-position of the piperidin-4-one core, as in 1-(3-Fluorophenyl)piperidin-4-one, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Given the broad spectrum of activities associated with piperidin-4-one derivatives, a systematic in-vitro evaluation is paramount to uncovering the specific biological effects of 1-(3-Fluorophenyl)piperidin-4-one. This guide proposes a logical progression of experiments, from initial cytotoxicity screening and target class profiling to more detailed mechanistic and metabolic studies.

Physicochemical Properties of 1-(3-Fluorophenyl)piperidin-4-one

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its biological activity and designing appropriate in-vitro assays.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO[5]
Molecular Weight 193.22 g/mol [5][6]
SMILES O=C1CCN(C2=CC=CC(F)=C2)CC1[5]
CAS Number 158553-31-2[5]
Appearance Solid (predicted)-
Storage Sealed in dry, 2-8°C[5]

Proposed In-Vitro Evaluation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in-vitro evaluation of 1-(3-Fluorophenyl)piperidin-4-one.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Validation & Elucidation cluster_2 Phase 3: ADME & Off-Target Profiling A Cytotoxicity Profiling (e.g., MTT, LDH assays) B Broad Receptor/Enzyme Panel Screening (e.g., CEREP panel) A->B Prioritize non-cytotoxic concentrations C Dose-Response & Potency Determination (IC50/EC50) B->C Identify primary targets H hERG Channel Assay B->H Evaluate cardiotoxicity risk I Kinase Panel Screening B->I Assess off-target kinase activity D Secondary Functional Assays (e.g., cAMP, Ca2+ flux) C->D Confirm functional activity F Metabolic Stability (Microsomes, Hepatocytes) C->F Assess metabolic liability E Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) D->E Elucidate mechanism G CYP450 Inhibition/Induction F->G Investigate drug-drug interaction potential

Caption: Proposed workflow for the in-vitro evaluation of 1-(3-Fluorophenyl)piperidin-4-one.

Detailed Experimental Protocols

Phase 1: Foundational Screening

Rationale: Initial assessment of cytotoxicity is crucial to distinguish between targeted pharmacological effects and non-specific toxicity. This data informs the concentration range for subsequent assays.

Protocol: MTT Assay

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Fluorophenyl)piperidin-4-one in a suitable vehicle (e.g., DMSO) and add to the cells. Include vehicle-only and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Rationale: To identify potential biological targets, the compound will be screened against a broad panel of receptors, ion channels, and enzymes. This unbiased approach can reveal unexpected activities.

Protocol: Commercial Radioligand Binding and Enzyme Inhibition Assays

  • Panel Selection: Utilize a commercially available screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of targets, such as GPCRs, kinases, proteases, and ion channels.

  • Assay Principle: These panels typically employ radioligand binding assays for receptors and ion channels, and enzymatic assays for enzymes.

  • Compound Submission: Provide a stock solution of 1-(3-Fluorophenyl)piperidin-4-one at a specified concentration (e.g., 10 µM) for single-point screening.

  • Data Interpretation: The results are typically reported as the percentage of inhibition or stimulation. A significant effect (e.g., >50% inhibition) at the screening concentration warrants further investigation.

Phase 2: Target Validation and Elucidation

Based on the results from the foundational screening, this phase will focus on confirming and characterizing the activity at identified targets. For the purpose of this guide, we will hypothesize that the initial screen suggests activity at adrenergic receptors, a possibility given the pharmacology of some piperidine derivatives.[7]

Rationale: To quantify the potency of the compound at the identified target(s).

Protocol: Radioligand Binding Assay for Alpha-1A Adrenergic Receptor

  • Membrane Preparation: Use commercially available cell membranes expressing the human alpha-1A adrenergic receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one.

  • Incubation: Incubate at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate and wash with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Rationale: To determine if the binding to the receptor translates into a functional response (agonist or antagonist activity).

Protocol: Calcium Flux Assay

  • Cell Culture: Use a cell line stably expressing the human alpha-1A adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one to the cells and incubate.

  • Agonist Stimulation: To test for antagonist activity, add a known agonist (e.g., phenylephrine) at its EC₅₀ concentration.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: For agonist activity, determine the EC₅₀ from the dose-response curve. For antagonist activity, determine the IC₅₀ for the inhibition of the agonist response.

Phase 3: ADME and Off-Target Profiling

Rationale: To assess the susceptibility of the compound to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.

Protocol: Human Liver Microsome Stability Assay

  • Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and 1-(3-Fluorophenyl)piperidin-4-one in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time and determine the in-vitro half-life (t₁/₂) and intrinsic clearance.

Rationale: To evaluate the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.

Protocol: Fluorometric CYP Inhibition Assay

  • Enzyme/Substrate Mixture: Use commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their corresponding fluorogenic substrates.

  • Compound Incubation: Pre-incubate the CYP enzyme with varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one and a NADPH-regenerating system.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC₅₀ value for each CYP isoform.

Potential Signaling Pathway Involvement

Based on the hypothetical activity at adrenergic receptors, the following diagram illustrates the potential signaling pathway that could be modulated by 1-(3-Fluorophenyl)piperidin-4-one.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Compound 1-(3-Fluorophenyl)piperidin-4-one Receptor Alpha-1 Adrenergic Receptor (Gq-coupled GPCR) Compound->Receptor Antagonist Action (Hypothetical) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) PKC->Downstream Phosphorylates target proteins

Caption: Hypothetical signaling pathway for alpha-1 adrenergic receptor antagonism.

Conclusion and Future Directions

This technical guide outlines a robust and systematic approach for the in-vitro characterization of 1-(3-Fluorophenyl)piperidin-4-one. The proposed workflow will enable a comprehensive understanding of its biological activity, potency, mechanism of action, and potential liabilities. The data generated from these studies will be instrumental in making informed decisions regarding the future development of this compound as a potential therapeutic agent. Positive outcomes from this in-vitro evaluation would warrant progression to in-vivo studies to assess efficacy, pharmacokinetics, and safety in animal models.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Li, J., Wang, T., Wang, Q., Jiang, X., & Zhu, H. (2014). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 5031–5034. [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. (2021). Molecules, 26(11), 3326. [Link]

  • Mohammed, T. A., & Hussien, A. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 10-17. [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. (2011). Tetrahedron Letters, 52(43), 5634-5636. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). International Journal of ChemTech Research, 10(5), 643-651. [Link]

  • Piperidin-4-one: The Potential Pharmacophore. (2013). Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2017). Molecules, 22(12), 2099. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-piperidinone. Retrieved from [Link]

Sources

Physical and chemical characteristics of 1-(3-Fluorophenyl)piperidin-4-one

[1]

Executive Summary

1-(3-Fluorophenyl)piperidin-4-one (CAS: 158553-31-2) is a specialized heterocyclic building block critical to the synthesis of neuroactive pharmaceuticals.[1] Structurally, it combines a piperidine core with a meta-fluorinated aryl ring and a reactive ketone functionality.[1] This unique substitution pattern modulates lipophilicity and metabolic stability, making it a preferred scaffold for developing antipsychotics, analgesics, and serotonin reuptake inhibitors.

This guide provides a definitive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and reactivity profiles, grounded in empirical data and advanced organic chemistry principles.

Chemical Identity & Structural Analysis[2][3]

The compound features a piperidin-4-one ring N-arylated with a 3-fluorophenyl group.[1] The meta-fluorine substituent is strategically important: it exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation often seen in para-substitution, thereby deactivating the phenyl ring against oxidative metabolism while altering the basicity of the nitrogen.[1]

Attribute Detail
IUPAC Name 1-(3-Fluorophenyl)piperidin-4-one
CAS Number 158553-31-2
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
SMILES C1CN(CCC1=O)C2=CC=CC(F)=C2
InChI Key OLYMDXQWTWIJHJ-UHFFFAOYSA-N
Structural Implications[5]
  • Electronic Effects: The fluorine atom at the meta position reduces the pKa of the piperidine nitrogen relative to N-phenylpiperidine, decreasing its proton affinity. This is crucial for tuning the bioavailability of derived drugs.[1]

  • Conformation: The piperidine ring predominantly adopts a chair conformation, with the N-aryl bond allowing for free rotation, though restricted by steric interactions with the equatorial protons at C2 and C6.

Physical & Chemical Properties[1][2][3][6][7][8]

The following data consolidates experimental observations and high-fidelity predictive models for the specific 3-fluoro isomer.

Property Value / Description Significance
Physical State Solid (Crystalline powder)Facilitates handling and weighing in solid-phase synthesis.[1]
Melting Point 118–123 °C (Analogous range*)Note: Range based on the 4-fluoro isomer; 3-fluoro variants typically exhibit slightly lower MP due to symmetry reduction.[1]
Boiling Point ~327 °C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification if melted.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.[1][2]Compatible with standard organic synthesis solvents.[1]
LogP ~2.2Indicates moderate lipophilicity, suitable for CNS penetration.
pKa (Conj. Acid) ~2.5–3.0The N-aryl group significantly lowers basicity compared to alkyl piperidines (pKa ~10).

Synthesis & Manufacturing Protocols

The synthesis of 1-(3-Fluorophenyl)piperidin-4-one requires precision to prevent self-condensation of the piperidone core.[1] The most robust method utilizes Palladium-catalyzed Buchwald-Hartwig amination, which offers superior yields compared to nucleophilic aromatic substitution (S_NAr) due to the deactivated nature of the meta-fluoro aryl halide.

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This route avoids the formation of enamine byproducts and ensures high regioselectivity.

Protocol:

  • Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), 4-Piperidone ethylene ketal (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Conditions: Heat at 100°C for 12–16 hours under Argon atmosphere.

  • Deprotection: Treat the intermediate ketal with 3M HCl at reflux for 2 hours to liberate the ketone.

  • Workup: Neutralize with NaOH, extract with EtOAc, and recrystallize from Ethanol/Hexanes.

Method B: Dieckmann Condensation (Alternative)

Suitable for large-scale manufacturing where raw material cost is the primary constraint.

  • Step 1: Michael addition of 3-fluoroaniline to methyl acrylate (2 eq).

  • Step 2: Dieckmann condensation using NaOMe in toluene to close the ring.

  • Step 3: Decarboxylation using aqueous H₂SO₄.[1]

Visualization: Synthesis Workflow

SynthesisStart1-Bromo-3-fluorobenzeneCatPd2(dba)3 / BINAPNaOtBu, Toluene, 100°CStart->CatReactant4-PiperidoneEthylene KetalReactant->CatInterN-Aryl KetalIntermediateCat->InterBuchwald-HartwigAminationAcid3M HClReflux, 2hInter->AcidDeprotectionProduct1-(3-Fluorophenyl)piperidin-4-oneAcid->ProductHydrolysis

Figure 1: Step-wise synthesis via Palladium-catalyzed amination and acid hydrolysis.[1]

Chemical Reactivity & Applications[1][8]

The ketone moiety at the C4 position is the primary handle for further derivatization. The compound is widely used to synthesize 4-substituted piperidines via reductive amination or organometallic addition.[1]

Key Reaction: Reductive Amination

This is the standard workflow for generating libraries of neuroactive compounds.

Mechanism:

  • Imine Formation: Reaction with a primary or secondary amine under slightly acidic conditions (pH 5–6) generates an iminium ion.

  • Reduction: Selective reduction of the iminium species using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. STAB is preferred for its selectivity for imines over ketones.

Protocol:

  • Mix Ketone (1 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1 eq) to catalyze imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) and stir at RT for 4–12 hours.

Reactivity Profile Diagram

ReactivityCore1-(3-Fluorophenyl)piperidin-4-onePath1Reductive Amination(R-NH2, NaBH(OAc)3)Core->Path1Path2Grignard Addition(R-MgBr)Core->Path2Path3Fischer Indole Synthesis(Aryl Hydrazine)Core->Path3Prod14-Amino-PiperidineDerivatives(Antipsychotics)Path1->Prod1Prod24-Hydroxy-4-AlkylPiperidines(Analgesics)Path2->Prod2Prod3Gamma-Carbolines(Serotonin Modulators)Path3->Prod3

Figure 2: Primary divergent synthetic pathways for drug discovery.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at δ 7.20–6.50 ppm.[1] The 3-fluoro substitution pattern creates a distinct splitting pattern (coupling with ¹⁹F) compared to the para-isomer. Look for a triplet of doublets or multiplet for the proton ortho to fluorine.[1]

    • Piperidine Ring:

      • Triplets at ~δ 3.60 ppm (4H, α-protons to Nitrogen).

      • Triplets at ~δ 2.55 ppm (4H, α-protons to Carbonyl).

  • ¹³C NMR:

    • Carbonyl: Signal at ~δ 207 ppm (C=O).

    • C-F Coupling: Distinct doublets in the aromatic region due to ¹³C-¹⁹F coupling (J values ~245 Hz for C-F bond).

  • IR Spectroscopy:

    • Strong absorption at 1715 cm⁻¹ (Ketone C=O stretch).

    • C-F stretch around 1200–1250 cm⁻¹ .[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606284, 1-(4-fluorophenyl)-4-piperidinone. (Note: 4-isomer data used for property extrapolation). Retrieved from [Link]

  • Molbase (2024). 1-(3-fluorophenyl)piperidin-4-one Properties and Supplier Data. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. (Basis for Method A synthesis).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-Fluorophenyl)piperidin-4-one via Double Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-Fluorophenyl)piperidin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol leverages a classic and robust carbon-carbon and carbon-nitrogen bond-forming strategy: the double Mannich reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and product characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of N-aryl piperidinone derivatives.

Introduction: The Significance of N-Aryl Piperidinones

The piperidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, N-aryl piperidin-4-one derivatives serve as crucial intermediates in the synthesis of complex molecules with significant biological activities, including analgesic, anti-cancer, and anti-HIV properties.[2][3] The incorporation of a fluorine atom on the phenyl ring, as in 1-(3-Fluorophenyl)piperidin-4-one, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The Mannich reaction, a three-component condensation, offers an efficient and atom-economical route to construct the piperidinone core.[4][5] This application note details a well-established variation of this reaction, often referred to as the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an aromatic amine, formaldehyde, and an ester of acetone-dicarboxylic acid, followed by hydrolysis and decarboxylation.[1]

The Underlying Chemistry: Mechanism of the Double Mannich Reaction

The synthesis of the 4-piperidone ring from a primary amine is a fascinating example of a tandem reaction sequence. It involves two successive Mannich reactions followed by an intramolecular cyclization. The overall transformation is a condensation reaction where a molecule of water is eliminated.[5][6]

The mechanism proceeds through the following key stages:

  • Iminium Ion Formation: The reaction is typically initiated under acidic conditions. The primary amine, 3-fluoroaniline, first reacts with formaldehyde in a nucleophilic addition, which, after dehydration, forms a highly electrophilic Eschenmoser-like salt, the N-(3-fluorophenyl)methaniminium ion.[4][7][8]

  • First Mannich Addition: The enol form of diethyl 1,3-acetonedicarboxylate acts as the nucleophile, attacking the iminium ion. This forms the first C-C bond and creates a mono-adduct.

  • Second Mannich Addition: The secondary amine of the mono-adduct can react with a second molecule of formaldehyde to form a new iminium ion in situ. Simultaneously, the other α-carbon of the acetonedicarboxylate backbone enolizes and attacks this iminium ion in an intramolecular fashion, effectively cyclizing the structure.

  • Hydrolysis & Decarboxylation: The resulting piperidone ring still contains two ester groups. These are subsequently removed by acidic or basic hydrolysis to form carboxylic acids, which readily undergo decarboxylation upon heating to yield the final 1-(3-Fluorophenyl)piperidin-4-one product.

This elegant cascade of reactions efficiently assembles the heterocyclic ring in a single pot.

Mechanistic Pathway Diagram

Mannich_Mechanism Figure 1: Mechanism of Double Mannich Cyclization cluster_reactants Initial Reactants cluster_product Final Product Amine 3-Fluoroaniline Iminium Iminium Ion Formation Amine->Iminium Formaldehyde Formaldehyde (x2) Formaldehyde->Iminium Ketone Diethyl Acetonedicarboxylate First_Attack First Nucleophilic Attack (Enol) Ketone->First_Attack Nucleophile (Enol) Iminium->First_Attack Electrophile Mono_Adduct Mono-Mannich Adduct First_Attack->Mono_Adduct Cyclization Second Mannich Reaction & Intramolecular Cyclization Mono_Adduct->Cyclization Cyclized_Ester Cyclized Di-ester Intermediate Cyclization->Cyclized_Ester Hydrolysis Hydrolysis & Decarboxylation Cyclized_Ester->Hydrolysis Product 1-(3-Fluorophenyl)piperidin-4-one Hydrolysis->Product

Caption: Figure 1: Mechanism of Double Mannich Cyclization

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted 4-piperidones.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (per 0.1 mol scale)Notes
3-Fluoroaniline372-19-0111.1211.1 g (0.1 mol)Corrosive, toxic. Handle with care.
Diethyl 1,3-acetonedicarboxylate105-50-0202.2120.2 g (0.1 mol)Irritant.
Formaldehyde (37% aq. solution)50-00-030.0316.2 mL (~0.2 mol)Toxic, carcinogen. Use in a fume hood.
Ethanol (95%)64-17-546.07100 mLFlammable solvent.
Hydrochloric Acid (concentrated)7647-01-036.46~50 mLCorrosive. For hydrolysis step.
Sodium Hydroxide (pellets)1310-73-240.00As neededFor neutralization. Corrosive.
Diethyl Ether / Ethyl Acetate60-29-774.12As neededFor extraction. Flammable.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying organic layers.
Round-bottom flask (500 mL)--1
Reflux condenser--1
Magnetic stirrer and stir bar--1
Separatory funnel (500 mL)--1
Step-by-Step Synthesis Procedure

Part A: Mannich Condensation and Cyclization

  • Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a well-ventilated fume hood.

  • Reactant Charging: To the flask, add ethanol (100 mL), followed by diethyl 1,3-acetonedicarboxylate (20.2 g, 0.1 mol) and 3-fluoroaniline (11.1 g, 0.1 mol). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Formaldehyde Addition: Cool the flask in an ice bath. Slowly add the 37% formaldehyde solution (16.2 mL, ~0.2 mol) dropwise to the stirred solution over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 20°C.

    • Rationale: Slow, cooled addition prevents runaway reactions and minimizes the formation of polymeric side products from formaldehyde self-condensation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78-80°C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature. The crude cyclized ester may precipitate upon cooling.

Part B: Hydrolysis, Decarboxylation, and Isolation

  • Acidification: To the cooled reaction mixture, slowly add concentrated hydrochloric acid (50 mL). This will hydrolyze the ester groups.

    • Safety Note: This addition is highly exothermic and will generate fumes. Perform this step slowly in an ice bath.

  • Hydrolysis/Decarboxylation: Heat the acidic mixture to reflux for an additional 8-12 hours. This extended heating facilitates both the hydrolysis of the esters and the subsequent decarboxylation of the resulting β-keto acids.

  • Neutralization: Cool the reaction mixture thoroughly in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated solution of sodium hydroxide until the pH is approximately 9-10. The product, 1-(3-Fluorophenyl)piperidin-4-one, will precipitate as a solid.

    • Rationale: The product is an amine (a base) and is soluble in its protonated form in acid. Basification deprotonates the piperidine nitrogen, causing the free base to precipitate from the aqueous solution.

  • Extraction: If a significant amount of product does not precipitate, or to maximize recovery, transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 1-(3-Fluorophenyl)piperidin-4-one.[1]

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the 3-fluorophenyl ring, and characteristic multiplets for the non-equivalent protons of the piperidinone ring at positions 2, 3, 5, and 6.
¹³C NMR A signal for the carbonyl carbon (C=O) typically around 200-210 ppm. Resonances for the aromatic carbons (showing C-F coupling) and the aliphatic carbons of the piperidine ring.
FT-IR A strong absorption band for the ketone carbonyl (C=O) stretch around 1710-1725 cm⁻¹. C-N stretching vibrations and aromatic C-H and C=C stretching bands. A characteristic C-F stretch around 1100-1250 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of C₁₁H₁₂FNO (Expected: 193.22 g/mol ).
Melting Point A sharp melting point for the recrystallized solid, indicating high purity.

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions (e.g., polymerization of formaldehyde).Ensure dropwise addition of formaldehyde at low temperature. Increase reflux time if TLC shows starting material. Ensure pH is sufficiently basic (>9) during workup to precipitate all product.
Oily Product / Fails to Solidify Presence of impurities; incomplete hydrolysis/decarboxylation.Extend the acidic reflux time to ensure complete decarboxylation. Purify the crude oil using column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).
Multiple Spots on TLC Formation of mono-Mannich adduct or other side products.Optimize reaction time and temperature. Purification by column chromatography is the most effective way to separate the desired product from closely related impurities.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving formaldehyde, concentrated acids, and organic solvents must be performed in a certified chemical fume hood.

  • Reagent Handling: 3-Fluoroaniline is toxic and corrosive. Formaldehyde is a known carcinogen. Concentrated HCl and NaOH are highly corrosive. Handle these chemicals with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The double Mannich reaction provides a powerful and convergent strategy for the synthesis of 1-(3-Fluorophenyl)piperidin-4-one. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and employing a robust workup and purification procedure, this valuable synthetic intermediate can be prepared in good yield and high purity. The protocol described herein is built upon well-established chemical principles and offers a reliable foundation for researchers in organic and medicinal chemistry.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Priya, P. S., & Kumar, P. P. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
  • Arulraj, R., & Nanjan, M. J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Abubakar, A., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science, 16(5).
  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

  • Ma, J., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
  • ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Muthumani, P., et al. (2017). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl)urea. International Journal of Pharmaceutical Sciences and Research.
  • Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • Wang, L., et al. (2012). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 14(13), 3462–3465.
  • ACS Publications. (2024). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Dimmock, J. R., et al. (1999).
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 1-(3-Fluorophenyl)piperidin-4-one (CAS: 87533-54-6).[1] As a critical intermediate in the synthesis of neuroactive pharmacophores (e.g., butyrophenone antipsychotics and opioid analgesics), its purity is paramount.[1] This method utilizes a C18 stationary phase with an acidic phosphate buffer system to suppress silanol activity and ensure symmetrical peak shape for the basic piperidine moiety.[1] The protocol achieves high resolution between the target analyte and common synthetic impurities, such as 3-fluoroaniline.

Introduction & Chemical Context

1-(3-Fluorophenyl)piperidin-4-one features a piperidine ring fused to a fluorinated phenyl group.[1] From a chromatographic perspective, this molecule presents two specific challenges:

  • Basicity: The tertiary amine nitrogen (N1) is proton-accepting.[1] On standard silica-based columns, this can lead to secondary interactions with residual silanols, causing severe peak tailing.[1]

  • Hydrophobicity: The fluorophenyl group imparts significant lipophilicity, requiring a mobile phase with sufficient organic strength for elution.[1]

To address these, this method employs pH control .[1] By maintaining the mobile phase pH at 2.5–3.0, the piperidine nitrogen remains fully protonated (


). This prevents the "on-off" deprotonation equilibrium that causes peak broadening and repels the cation from the positively charged protonated silanols on the column surface.
Chemical Structure & Interaction Logic[1]

ChemicalLogic Molecule 1-(3-Fluorophenyl) piperidin-4-one Challenge Basic Nitrogen (N1) Interaction with Silanols Molecule->Challenge Causes Tailing Solution Acidic Mobile Phase (pH 2.5 - 3.0) Challenge->Solution Requires Result Protonated Amine (BH+) Repulsion from Silanols Solution->Result Induces Outcome Symmetrical Peak Reproducible Retention Result->Outcome Yields

Figure 1: Mechanistic logic for selecting acidic mobile phase conditions to mitigate amine-silanol interactions.

Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD detector, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Inertsil ODS-3.[1] Note: End-capped columns are strictly required.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CEnhances mass transfer and reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2][3]
Injection Vol 10 µLPrevents column overload.[1]
Detection UV @ 254 nmMax absorbance of the fluorophenyl ring.[1]
Mobile Phase A 20 mM

, pH 3.0
Buffer controls ionization state.[1]
Mobile Phase B Acetonitrile (ACN)Elutes hydrophobic aryl group.[1]
Mode IsocraticSimple, robust for QC environments.[1][4][5]

Isocratic Composition:

  • Mobile Phase A: 60%

  • Mobile Phase B: 40%

Note: For complex impurity profiling (e.g., separating late-eluting dimers), a gradient from 20% to 80% B over 15 minutes is recommended.

Preparation of Solutions

1. Buffer Preparation (pH 3.0):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.[1]
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).[1]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.[1]

2. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 25 mg of 1-(3-Fluorophenyl)piperidin-4-one reference standard.[1]

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile (sonicate if necessary).

  • Make up to volume with Mobile Phase A.[1]

3. Working Standard (100 µg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase (60:40 Mix).

Analytical Workflow

The following diagram outlines the step-by-step execution of the analysis to ensure data integrity.

Workflow Start Start Analysis SystemPrep System Equilibration (30 mins @ 60:40 A:B) Start->SystemPrep BlankInj Inject Blank (Mobile Phase) SystemPrep->BlankInj SST System Suitability (SST) Inject Std x 5 BlankInj->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 SST->Check Check->SystemPrep Fail (Re-equilibrate) SampleInj Inject Samples (Duplicates) Check->SampleInj Pass Calc Data Processing & Calculation SampleInj->Calc Report Generate Report Calc->Report

Figure 2: Operational workflow for routine QC analysis of piperidin-4-one derivatives.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before releasing results.

ParameterAcceptance LimitTypical Result
Retention Time (

)
± 5% of Standard~ 5.8 min
Theoretical Plates (N) > 5000~ 8500
Tailing Factor (

)
< 1.51.1 - 1.2
Injection Precision (RSD) < 2.0% (n=5)0.4%
Resolution (

)
> 2.0 (vs. impurities)> 3.5

Linearity: The method exhibits linearity over the range of 10 µg/mL to 150 µg/mL (


).[6]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary silanol interactions.[1]

  • Fix: Ensure the column is "End-capped" (e.g., ODS-3 or Eclipse Plus).[1] If using an older column, add 0.1% Triethylamine (TEA) to the buffer and adjust pH to 3.0.[1]

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in the buffer.[1]

  • Fix: The amine pKa is sensitive.[1] Ensure buffer pH is strictly adjusted to 3.0 ± 0.05. Evaporation of ACN in pre-mixed bottles can also shift retention; cap solvents tightly.[1]

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: If the sample is dissolved in 100% ACN but the mobile phase is 60% aqueous, the "solvent shock" can distort the peak. Dissolve samples in the mobile phase or a 50:50 mix.

References

  • PubChem. (2025).[1][7][8] 1-(4-Fluorophenyl)piperidin-4-one Compound Summary. National Library of Medicine.[1] [Link][1][9]

  • Alomrani, A., et al. (2020).[1] A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Zhou, G., et al. (2022).[1][3] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. [Link]

Sources

Application Notes and Protocols: A Tiered Strategy for the Biological Screening of 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects. The compound 1-(3-Fluorophenyl)piperidin-4-one is a derivative of this versatile scaffold. The introduction of a 3-fluorophenyl group is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor binding affinity, often directing activity towards CNS targets.

Given the structural alerts suggesting potential psychoactive or neuroactive properties, a systematic, tiered screening approach is essential to efficiently characterize the biological profile of 1-(3-Fluorophenyl)piperidin-4-one. This guide provides a comprehensive, field-proven strategy for researchers, scientists, and drug development professionals. Our approach prioritizes the early assessment of cytotoxicity to establish a viable concentration range, followed by targeted screening against high-probability CNS targets, and culminating in functional assays to determine the compound's mechanism of action.

This document outlines detailed, self-validating protocols that explain not only the steps to be performed but also the scientific rationale behind each experimental choice, ensuring robust and interpretable results.

Overall Screening Workflow

A tiered or cascaded screening approach is the most resource-efficient method for characterizing a novel compound. This strategy ensures that expensive and time-consuming assays are only performed on compounds that have passed initial, broader assessments.

Screening_Workflow cluster_0 Preparation cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Target-Based Primary Screen cluster_3 Tier 3: Functional Characterization cluster_4 Tier 4: Advanced Profiling Compound Compound Handling 1-(3-Fluorophenyl)piperidin-4-one Cytotoxicity Cytotoxicity Screen (e.g., CellTiter-Glo®) Compound->Cytotoxicity Determine Viable Concentration Range TargetScreen CNS Target Panel Monoamine Transporters (DAT, SERT, NET) Dopamine & Serotonin Receptors (D2, 5-HT2A) Cytotoxicity->TargetScreen Proceed if non-toxic at relevant concentrations FunctionalAssay Mechanism of Action (e.g., cAMP, Ca²+ Flux) TargetScreen->FunctionalAssay Follow up on 'Hits' (Binding or Uptake Inhibition) Advanced Secondary / Neuroprotective Assays FunctionalAssay->Advanced Elucidate broader effects

Caption: Tiered screening cascade for 1-(3-Fluorophenyl)piperidin-4-one.

Section 1: Compound Preparation and Handling

Rationale: Proper handling and solubilization of the test compound are critical for generating accurate and reproducible data. The use of a universal solvent like Dimethyl Sulfoxide (DMSO) is standard practice, but its final concentration in assays must be controlled to avoid solvent-induced artifacts.

Protocol 1.1: Preparation of High-Concentration Stock Solution

  • Compound Information:

    • Name: 1-(3-Fluorophenyl)piperidin-4-one

    • CAS Number: 158553-31-2[1]

    • Molecular Formula: C₁₁H₁₂FNO[1]

    • Molecular Weight: 193.22 g/mol [1]

  • Procedure:

    • Accurately weigh out approximately 5 mg of 1-(3-Fluorophenyl)piperidin-4-one powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution. For example, 5 mg of a compound with a MW of 193.22 g/mol dissolved in 2.588 mL of DMSO yields a 10 mM stock.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be clear with no visible particulates.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Scientist's Note: While many similar small molecules are soluble in DMSO at concentrations of 20 mg/mL or higher, starting with a 10 mM stock is a conservative and standard practice for initial screening.

Section 2: Tier 1 - Cytotoxicity Assessment

Rationale: Before evaluating specific pharmacological activities, it is imperative to determine the concentration range at which 1-(3-Fluorophenyl)piperidin-4-one exhibits cytotoxic effects. This establishes the maximum concentration that can be used in subsequent cell-based assays without causing cell death, which could lead to false-positive or uninterpretable results. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[2][3]

Protocol 2.1: CellTiter-Glo® Viability Assay

  • Cell Line Selection:

    • HEK293 (Human Embryonic Kidney): A robust, commonly used cell line for toxicity and transfected receptor studies.

    • SH-SY5Y (Human Neuroblastoma): A neuron-like cell line, relevant for a compound with potential CNS activity.[4]

  • Materials:

    • HEK293 or SH-SY5Y cells

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • White, opaque-walled 96-well or 384-well plates suitable for luminescence

    • CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar)[2]

    • Positive Control: Doxorubicin or Staurosporine (known cytotoxic agents)

    • Vehicle Control: DMSO

  • Step-by-Step Procedure:

    • Cell Plating: Seed cells into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Addition:

      • Prepare a serial dilution of 1-(3-Fluorophenyl)piperidin-4-one in culture medium from the 10 mM DMSO stock. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM.

      • Crucial: Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).

      • Add the diluted compound and controls to the respective wells.

    • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.

    • Assay Execution:

      • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (e.g., 100 µL of reagent to 100 µL of media).[5]

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cells" or high-concentration positive control well as 0% viability.

    • Plot the normalized luminescence signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterRecommended ValueRationale
Cell Lines HEK293, SH-SY5YStandard immortalized line and a neuron-like line for CNS relevance.
Test Concentrations 0.01 µM to 100 µMA wide range to capture the full dose-response curve.
Final DMSO % ≤ 0.5%Minimizes solvent-induced toxicity.
Incubation Time 24 - 48 hoursStandard timeframes to observe cytotoxic effects.
Positive Control Doxorubicin (10 µM)Ensures the assay can detect cytotoxicity.

Section 3: Tier 2 - CNS Target-Based Screening

Rationale: Based on the compound's structure, the most probable targets are within the central nervous system, specifically the monoamine systems regulated by dopamine and serotonin. Radioligand binding and uptake inhibition assays are the gold standard for initial hit identification at these targets.[6][7] They directly measure the interaction of the compound with the transporter or receptor protein.

Protocol 3.1: Monoamine Transporter Uptake Inhibition Assay (DAT, SERT, NET)

Principle: This assay measures the ability of 1-(3-Fluorophenyl)piperidin-4-one to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., DAT).[8]

  • Materials:

    • HEK293 cells stably transfected with human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

    • Positive Controls: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Step-by-Step Procedure:

    • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubation: Wash the cells with assay buffer. Add assay buffer containing various concentrations of 1-(3-Fluorophenyl)piperidin-4-one or control compounds. Incubate for 10-20 minutes at room temperature.

    • Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine at a final concentration of ~5 nM) to all wells to initiate uptake.[7]

    • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.[7] This time is optimized to be within the linear range of uptake.

    • Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. This is often done using a cell harvester that lyses the cells and transfers the contents onto a filter mat.[9]

    • Detection: Add scintillation cocktail to the dried filter mat and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis:

    • Calculate the percent inhibition of radiolabeled substrate uptake at each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus log concentration and fit the data to determine the IC₅₀ value.

Protocol 3.2: D₂ and 5-HT₂ₐ Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from its receptor target in membrane preparations.[6][10]

  • Materials:

    • Membrane preparations from cells expressing human D₂ or 5-HT₂ₐ receptors.

    • Radioligands: [³H]Spiperone or [³H]Raclopride (for D₂), [³H]Ketanserin or [³H]Spiperone (for 5-HT₂ₐ).[10][11]

    • Positive Controls: Haloperidol (for D₂), Ketanserin (for 5-HT₂ₐ).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[12]

  • Step-by-Step Procedure:

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (5-20 µg protein), the radioligand (at a concentration near its K_d), and varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one or control compounds in assay buffer.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[6]

    • Termination & Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The membranes with bound radioligand are trapped on the filter.[6]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Detection: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each compound concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand).

    • Plot the percent specific binding against the log concentration of the test compound to calculate the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Section 4: Tier 3 - Functional Cell-Based Assays

Rationale: If 1-(3-Fluorophenyl)piperidin-4-one shows significant binding affinity in Tier 2, it is crucial to determine its functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the natural ligand? Functional assays measure downstream signaling events following receptor engagement.

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gq Gq-Coupled Pathway Gs_Receptor Gs-GPCR Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Activates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Produces Gq_Receptor Gq-GPCR (e.g., 5-HT2A) Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Agonist PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to Ca_Gq Ca²+ ↑ IP3->Ca_Gq Releases from ER

Caption: Simplified GPCR signaling pathways measured in functional assays.

Protocol 4.1: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., D₂ is Gi-coupled)

Principle: D₂ receptors are typically Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels, often after stimulation with an agent like forskolin, which directly activates adenylyl cyclase.[13]

  • Materials:

    • CHO or HEK293 cells stably expressing the human D₂ receptor.

    • cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF).[14]

    • Forskolin (to stimulate cAMP production).

    • Positive Controls: Dopamine or Quinpirole (D₂ agonists), Haloperidol (D₂ antagonist).

  • Step-by-Step Procedure (Antagonist Mode):

    • Plate cells in a suitable 96- or 384-well plate and incubate overnight.

    • Pre-incubate cells with varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one for 15-30 minutes.

    • Stimulate the cells with a mixture of forskolin and a D₂ agonist (e.g., dopamine at its EC₈₀ concentration). The forskolin raises the basal cAMP level, and the agonist inhibits this rise.

    • Incubate for the time recommended by the kit manufacturer (e.g., 30 minutes).

    • Add the detection reagents according to the kit protocol.

    • Measure the signal (luminescence or time-resolved fluorescence).

  • Data Analysis:

    • An antagonist will reverse the agonist-induced inhibition, causing cAMP levels to rise back towards the level seen with forskolin alone.

    • Plot the signal against the log concentration of the test compound to determine its IC₅₀, which can be converted to an antagonist constant (K_b).

    • To test for agonist activity, omit the known agonist and measure if the test compound can inhibit forskolin-stimulated cAMP production on its own.

Protocol 4.2: Intracellular Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)

Principle: 5-HT₂ₐ receptors are Gq-coupled, and their activation stimulates phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytoplasmic Ca²⁺ can be measured with a calcium-sensitive fluorescent dye.[15][16]

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

    • Calcium-sensitive dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit).[15]

    • Positive Controls: Serotonin (5-HT) (agonist), Ketanserin (antagonist).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Step-by-Step Procedure (Agonist Mode):

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

    • Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 30-60 minutes at 37°C.

    • Compound Addition: Place the plate into a fluorescent plate reader equipped with an automated injection system (e.g., FlexStation® or FLIPR®).

    • Record a baseline fluorescence reading for several seconds.

    • The instrument injects varying concentrations of 1-(3-Fluorophenyl)piperidin-4-one into the wells.

    • Data Acquisition: Immediately and continuously measure the change in fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • An agonist will cause a rapid increase in fluorescence.

    • Plot the peak fluorescence response against the log concentration of the test compound to determine its EC₅₀ and efficacy (E_max) relative to the natural ligand (serotonin).

    • To test for antagonist activity, pre-incubate the cells with the test compound before injecting a known agonist (e.g., serotonin at its EC₈₀). An antagonist will reduce the agonist-induced signal.

Section 5: Data Interpretation and Next Steps

The tiered approach provides a clear path for decision-making.

TierPossible OutcomeInterpretation & Next Steps
1. Cytotoxicity CC₅₀ < 10 µM Compound is cytotoxic. May be interesting for oncology but likely unsuitable for CNS applications. De-prioritize for further CNS screening.
CC₅₀ > 30 µM Good therapeutic window. Proceed to Tier 2 using concentrations up to 10 µM.
2. Target Screen No significant binding/inhibition (K_i / IC₅₀ > 10 µM) Compound is inactive at the primary targets tested. Consider screening against other target classes or de-prioritize.
Potent binding/inhibition at one or more targets (K_i / IC₅₀ < 1 µM) HIT IDENTIFIED. Proceed to Tier 3 functional assays for that specific target to determine mechanism of action (agonist/antagonist).
3. Functional Agonist Activity (EC₅₀ < 1 µM) Compound activates the receptor. Characterize potency and efficacy. Assess selectivity against other receptors.
Antagonist Activity (IC₅₀ < 1 µM) Compound blocks the receptor. Characterize potency and confirm competitive vs. non-competitive nature.

A "hit" compound with a desirable profile (e.g., a potent and selective D₂ receptor antagonist with low cytotoxicity) would then advance to more complex secondary assays, such as in vitro neuroprotection models or in vivo pharmacokinetic and behavioral studies.[17][18]

References

  • ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(19). Available at: [Link]

  • PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening. Available at: [Link]

  • Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1632-1641. Available at: [Link]

  • Kumar, V., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(8), 643-649. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • PubMed Central. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 61(1), 58-71. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-piperidinone. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • University of Regensburg. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Assay and Drug Development Technologies, 10(4), 336-345. Available at: [Link]

  • ResearchGate. (2018). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • PubMed Central. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.27. Available at: [Link]

  • ION Biosciences. Gαq GPCR assays. Available at: [Link]

  • MDPI. (2015). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 16(6), 12139-12151. Available at: [Link]

  • MDPI. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 19(11), 3317. Available at: [Link]

  • MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available at: [Link]

  • ResearchGate. (2002). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes, (3), 15-18. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1184519. Available at: [Link]

  • ResearchGate. (2020). Kinetic uptake curves of monoamine transporters. Available at: [Link]

  • PubMed Central. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(4), 933-945. Available at: [Link]

  • YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Promega UK. Available at: [Link]

  • ResearchGate. (1998). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Journal of Biomolecular Screening, 3(1), 47-52. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

  • ResearchGate. (2015). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Journal of Biomolecular Screening, 20(7), 896-907. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • STAR Protocols. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Spandidos Publications. (2022). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine, 49(1), 1. Available at: [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Ossiform. Available at: [Link]

Sources

Application Notes & Protocols: 1-(3-Fluorophenyl)piperidin-4-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorinated Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in pharmaceuticals, present in numerous classes of drugs and bioactive compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements. The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[2]

1-(3-Fluorophenyl)piperidin-4-one emerges as a particularly valuable intermediate, synergistically combining the robust piperidine framework with the nuanced electronic effects of a meta-substituted fluorine atom. The fluorine's electron-withdrawing nature can subtly alter the basicity of the piperidine nitrogen, which can be critical for optimizing receptor binding and minimizing off-target effects, such as interactions with the hERG potassium ion channel.[2] This guide provides an in-depth exploration of the synthesis and application of 1-(3-Fluorophenyl)piperidin-4-one, offering detailed protocols and expert insights for researchers in drug discovery and development.

Physicochemical Properties & Spectral Data

Accurate characterization of starting materials is fundamental to reproducible and successful synthesis. Below are the key properties and expected spectral data for 1-(3-Fluorophenyl)piperidin-4-one.

PropertyValue
CAS Number 221149-17-5
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in Dichloromethane (DCM), Chloroform, Methanol

Expected Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group (typically in the δ 6.6-7.3 ppm range) and the aliphatic protons of the piperidone ring. The protons adjacent to the nitrogen (N-CH₂) will appear as a triplet around δ 3.5-3.7 ppm, while the protons adjacent to the carbonyl group (C=O-CH₂) will appear as a triplet around δ 2.6-2.8 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbon (C=O) around δ 207-209 ppm, the carbon atom bearing the fluorine (C-F) exhibiting a large coupling constant (¹JCF ≈ 245 Hz) around δ 163 ppm, and the aliphatic carbons of the piperidine ring between δ 40-55 ppm.

  • IR (KBr, cm⁻¹): A strong absorption band corresponding to the ketone carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. A characteristic C-F stretch will be observed in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 194.09.

Synthetic Pathways to 1-(3-Fluorophenyl)piperidin-4-one

The synthesis of N-aryl piperidones can be approached through several reliable methods. The choice of method often depends on the scale, availability of starting materials, and cost-effectiveness. Two of the most powerful and widely adopted strategies are Buchwald-Hartwig amination and reductive amination.

Workflow Overview: Synthesis of N-Aryl Piperidones

synthesis_workflow cluster_0 Method 1: Buchwald-Hartwig Amination cluster_1 Method 2: Reductive Amination A1 4-Piperidone (or protected equivalent) R1 C-N Cross-Coupling A1->R1 A2 1-Bromo-3-fluorobenzene A2->R1 A3 Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / BINAP) A3->R1 A4 Base (e.g., NaOtBu) A4->R1 P 1-(3-Fluorophenyl) -piperidin-4-one R1->P B1 3-Fluoroaniline R2 Imine Formation & Reduction B1->R2 B2 1,5-Dioxaspiro[5.5]undecan-3-one (Protected Glutaraldehyde) B2->R2 B3 Reducing Agent (e.g., NaBH(OAc)₃) B3->R2 P2 1-(3-Fluorophenyl) -piperidin-4-one R2->P2

Caption: Key synthetic routes to 1-(3-Fluorophenyl)piperidin-4-one.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds. It offers broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry. The causality behind this protocol lies in the catalytic cycle where palladium(0) undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.

Materials and Equipment:

  • 4-Piperidone hydrochloride

  • 1-Bromo-3-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-piperidone hydrochloride (1.0 eq), sodium tert-butoxide (2.2 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

    • Expertise Note: Using the hydrochloride salt of 4-piperidone requires an extra equivalent of base to neutralize the HCl. NaOtBu is a strong, non-nucleophilic base ideal for this transformation, ensuring deprotonation of the amine without competing side reactions.

  • Solvent and Reactant Addition: Add anhydrous toluene to the flask, followed by 1-bromo-3-fluorobenzene (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(3-Fluorophenyl)piperidin-4-one as a pure solid.

Application as a Pharmaceutical Intermediate: A Synthetic Case Study

The true value of 1-(3-Fluorophenyl)piperidin-4-one lies in its utility as a scaffold for building more complex molecules. The ketone at the 4-position is a prime handle for further functionalization, most commonly through reductive amination to install a substituted amine, a key feature in many CNS-active and other therapeutic agents.[3]

A notable example of a drug candidate derived from a similar scaffold is GSK962040 , a motilin receptor agonist.[4] The synthesis showcases the transformation of the 4-piperidone core into a 4-amino-piperidine derivative, which is then further elaborated.

Case Study: Synthesis of a 4-Amino-Piperidine Derivative

This workflow illustrates a common two-step sequence starting from our intermediate: reductive amination followed by amide coupling.

application_workflow Start 1-(3-Fluorophenyl) -piperidin-4-one Step1 Reductive Amination Start->Step1 Intermediate N-Substituted 4-Amino-piperidine Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Final Final Drug Candidate (e.g., GSK962040 scaffold) Step2->Final Reagent1 Primary/Secondary Amine (R-NH₂) Reagent1->Step1 Reagent2 Reducing Agent (e.g., NaBH(OAc)₃) Reagent2->Step1 Reagent3 Carboxylic Acid (R'-COOH) Reagent3->Step2 Reagent4 Coupling Agent (e.g., HATU, EDCI) Reagent4->Step2

Caption: A common synthetic sequence utilizing the intermediate.

Protocol 2: Reductive Amination of 1-(3-Fluorophenyl)piperidin-4-one

This protocol demonstrates the conversion of the ketone to a secondary amine, a critical step in building molecules like GSK962040.[4]

Materials and Equipment:

  • 1-(3-Fluorophenyl)piperidin-4-one (from Protocol 1)

  • A primary amine (e.g., benzylamine, as a representative example)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve 1-(3-Fluorophenyl)piperidin-4-one (1.0 eq) and benzylamine (1.1 eq) in DCM. Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Trustworthiness Note: The acidic catalyst is crucial for promoting the formation of the iminium ion intermediate, which is the species that is actually reduced. The reaction is self-validating as the formation of the product is contingent on this key intermediate.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Expertise Note: NaBH(OAc)₃ is the reducing agent of choice for its mildness and selectivity for imines over ketones, minimizing side reactions like the reduction of the starting ketone.[5] It is also less sensitive to moisture than other hydrides like sodium cyanoborohydride.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-benzyl-1-(3-fluorophenyl)piperidin-4-amine.

Safety and Handling

As with all laboratory procedures, proper safety precautions are paramount. Users should consult the full Safety Data Sheet (SDS) for all reagents before use.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle 1-(3-Fluorophenyl)piperidin-4-one and its precursors in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[9] Organopalladium compounds and strong bases like NaOtBu are toxic and corrosive and should be handled with extreme care.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(3-Fluorophenyl)piperidin-4-one is a high-value intermediate for pharmaceutical research and development. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination. The compound's true strength lies in the versatility of its 4-oxo position, which serves as a gateway for constructing complex molecular architectures through reactions such as reductive amination. The strategic placement of the fluorine atom provides medicinal chemists with a powerful tool to fine-tune molecular properties, ultimately aiding in the design of safer and more effective drug candidates. The protocols and insights provided herein offer a solid foundation for the successful application of this important building block.

References

  • ResearchGate. (2025). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Google Patents. (2002). WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • European Patent Office. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Aryl Piperidone Synthesis

Executive Summary

The synthesis of 1-(3-Fluorophenyl)piperidin-4-one is a critical gateway to various pharmaceutical scaffolds, including fentanyl analogues and neuroactive ligands. While the Buchwald-Hartwig amination offers a modern, high-cost route, the industrial and laboratory standard remains the Robinson-Schöpf type annulation (Double Michael Addition followed by Dieckmann Condensation).

This guide addresses the specific kinetic and thermodynamic challenges introduced by the 3-fluoro substituent . The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the aniline nitrogen, often leading to stalled Michael additions or incomplete cyclization compared to non-fluorinated analogues.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway, highlighting the critical control points where yield is most often lost.

G Start 3-Fluoroaniline (Starting Material) Step1 Step 1: Double Michael Addition (Critical: Kinetic Control) Start->Step1 AcOH (cat.) Reflux Reagent Methyl Acrylate (2.2 - 2.5 eq) Reagent->Step1 Inter1 Diester Intermediate (Isolation Optional) Step1->Inter1 >95% Conversion Required Step2 Step 2: Dieckmann Cyclization (NaH or NaOMe) Inter1->Step2 Anhydrous Conditions Inter2 β-Keto Ester Salt Step2->Inter2 Enolate Formation Step3 Step 3: Decarboxylation (6M HCl Reflux) Inter2->Step3 Hydrolysis Final 1-(3-Fluorophenyl) piperidin-4-one Step3->Final Neutralization

Figure 1: The optimized Robinson-Schöpf / Dieckmann route. Step 1 is the kinetic bottleneck due to the deactivated aniline.

Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: Double Michael Addition (The Bottleneck)

Q: I am observing significant mono-adduct impurities after refluxing 3-fluoroaniline with methyl acrylate. Why isn't the reaction going to completion?

A: This is the most common failure mode. The 3-fluorine atom exerts a strong inductive withdrawing effect (-I), significantly lowering the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

  • The Fix: You cannot rely on passive reflux in methanol alone.

    • Solvent Switch: Run the reaction neat (no solvent) or in a high-boiling solvent like Toluene to increase thermal energy.

    • Catalysis: Add Glacial Acetic Acid (10-20 mol%) or CuCl (5 mol%) . The acid activates the acrylate carbonyl, compensating for the weak aniline nucleophile.

    • Stoichiometry: Increase Methyl Acrylate to 2.5 equivalents . The second addition (forming the tertiary amine) is sterically hindered and kinetically slow.

Q: My reaction mixture turned into a solid polymer. What happened?

A: You likely experienced radical polymerization of the methyl acrylate.

  • The Fix:

    • Ensure your methyl acrylate contains a polymerization inhibitor (e.g., MEHQ) and do not distill it immediately before use unless necessary.

    • Conduct the reaction under an inert atmosphere (Nitrogen/Argon) to prevent oxygen-radical propagation, but ensure the inhibitor is compatible (some require trace O2).

    • Temperature Control: Do not exceed 90°C if running neat.

Phase 2: Dieckmann Cyclization (The Ring Closure)

Q: The cyclization yield is low (<40%). I am using Sodium Ethoxide (NaOEt) in Ethanol.

A: The Dieckmann condensation is an equilibrium process. Using NaOEt in Ethanol creates a reversible equilibrium where the ethoxide can attack the product or the starting material.

  • The Fix: Switch to Sodium Hydride (NaH) in Anhydrous Toluene or THF .

    • Mechanism:[1][2][3][4][5][6][7] NaH generates H₂ gas (irreversible), driving the equilibrium forward.

    • Protocol: Dissolve the diester in dry toluene. Add NaH (suspension) slowly at 0°C, then reflux. The irreversible deprotonation of the formed

      
      -keto ester drives the reaction to completion [1].
      

Q: Upon adding water to quench the Dieckmann reaction, I get a sticky tar.

A: The intermediate is a


-keto ester enolate salt. If you quench with water without immediate acidification, the basic environment can lead to retro-Claisen cleavage or polymerization.
  • The Fix: Do not isolate the free base of the

    
    -keto ester. Quench the reaction mixture directly into 6M HCl  and move immediately to the decarboxylation step.
    
Phase 3: Decarboxylation & Isolation

Q: How do I ensure complete decarboxylation without degrading the piperidone?

A: Decarboxylation requires vigorous acidic hydrolysis.

  • Protocol: Reflux the crude

    
    -keto ester in 6M HCl  or H₂SO₄/Acetic Acid  for 4–6 hours. Monitor CO₂ evolution.
    
  • Purification: Once cooled, basify carefully with NaOH to pH 10-11 and extract with Dichloromethane (DCM) or Ethyl Acetate. The 3-fluoro substituent makes the product slightly more lipophilic, aiding extraction.

Part 3: Data & Modern Alternatives
Comparative Reagent Performance (Dieckmann Step)
Base / Solvent SystemYield (Typical)ProsCons
NaOEt / EtOH 45 - 55%Cheap, scalableReversible equilibrium; lower yield.
NaOMe / Toluene 60 - 70%Azeotropic removal of MeOH drives rxnRequires Dean-Stark trap.
NaH / THF or Toluene 75 - 85% Irreversible (H₂ gas), cleanH₂ safety risk; requires anhydrous conditions.
KtBuO / THF 80 - 90%Very fast, high conversionExpensive; moisture sensitive.
The Modern Alternative: Buchwald-Hartwig Amination [5]

If the Dieckmann route fails due to purity issues, the Palladium-catalyzed coupling is the superior (albeit more expensive) alternative.

  • Reagents: 4-Piperidone hydrochloride (monohydrate) + 1-Bromo-3-fluorobenzene.

  • Catalyst: Pd₂(dba)₃ with XPhos or BINAP ligands.

  • Base: NaOtBu or Cs₂CO₃.

  • Advantage: Convergent synthesis; avoids the messy acrylate polymerization risks [3].

References
  • Vertex AI Search. (2025). Synthesis method of 1-tert-butoxycarbonyl-4-piperidone (Patent CN102070513A). Google Patents. Link

  • Banks, H. D. (1992). Piperidine Synthesis: A Review of Methods. Defense Technical Information Center (DTIC). Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link

  • Mićović, I. V., et al. (1998).[8] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Fluoroaniline (toxic/irritant) and Methyl Acrylate (carcinogenic/lachrymator) before handling.

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-Fluorophenyl)piperidin-4-one and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate and a privileged pharmacophore.[1][2] Its rigid, six-membered heterocyclic structure provides a reliable framework for orienting functional groups in three-dimensional space, making it a frequent constituent in a wide array of pharmacologically active agents.[3] Derivatives of piperidin-4-one have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) modulatory properties.[1][2][4][5]

This guide provides an in-depth comparison of 1-(3-Fluorophenyl)piperidin-4-one with other N-aryl piperidin-4-one derivatives. We will explore how subtle modifications, particularly the introduction and positioning of a fluorine atom on the N-phenyl ring, can profoundly influence the compound's physicochemical properties, synthetic accessibility, and ultimately, its biological performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern this important class of molecules.

The Strategic Role of Fluorine: A Physicochemical Perspective

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The specific placement of the fluorine atom on the N-phenyl ring of the piperidin-4-one core is a critical determinant of the resulting molecule's properties. The 3-fluoro (meta) substitution in 1-(3-Fluorophenyl)piperidin-4-one offers a distinct electronic and conformational profile compared to its 4-fluoro (para) isomer and the unsubstituted parent compound.

Causality Behind the Choice of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these pathways, thereby increasing the compound's half-life and bioavailability.[6]

  • Lipophilicity and Permeability: Fluorine is the most electronegative element, yet a single substitution often increases a molecule's lipophilicity (LogP). This enhancement can improve membrane permeability, a crucial factor for oral absorption and crossing the blood-brain barrier.

  • Receptor Binding Interactions: The electronegative nature of fluorine can alter the electron distribution of the aromatic ring (inductive effect), influencing pKa and the potential for hydrogen bonding or other non-covalent interactions with target proteins.

Below is a comparative summary of the key physicochemical properties of 1-(3-Fluorophenyl)piperidin-4-one and its close analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)Hydrogen Bond Acceptor Count
1-(3-Fluorophenyl)piperidin-4-one C₁₁H₁₂FNO193.221.620.33
1-(4-Fluorophenyl)piperidin-4-one C₁₁H₁₂FNO193.221.620.33
1-Phenylpiperidin-4-one C₁₁H₁₃NO175.231.420.32
1-(3,4-Difluorophenyl)piperidin-4-one C₁₁H₁₁F₂NO211.211.720.33

Data sourced from PubChem and other chemical supplier databases.[7][8]

As the table illustrates, fluorination increases both molecular weight and lipophilicity (XLogP3-AA) compared to the unsubstituted analog, while the polar surface area remains constant. The choice between the 3-fluoro and 4-fluoro isomers, which have identical bulk properties, is therefore driven by the specific stereoelectronic requirements of the biological target.

Synthesis of N-Aryl Piperidin-4-ones: A General Protocol

The synthesis of N-aryl piperidin-4-ones is typically achieved through well-established methods, primarily involving the N-arylation of a piperidin-4-one precursor. The Buchwald-Hartwig amination and traditional nucleophilic aromatic substitution are common strategies.

G cluster_reactants Reactants cluster_conditions Reaction Conditions P4O Piperidin-4-one Precursor (e.g., HCl salt) Reaction N-Arylation Reaction P4O->Reaction ArX Aryl Halide (e.g., 1-Bromo-3-fluorobenzene) ArX->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Deprotonation Catalyst Catalyst (Optional) (e.g., Pd-based for Buchwald-Hartwig) Catalyst->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product 1-(3-Fluorophenyl)piperidin-4-one Purification->Product

Caption: General workflow for the synthesis of N-Aryl Piperidin-4-ones.

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)piperidin-4-one

This protocol describes a standard nucleophilic aromatic substitution, a robust and scalable method.

Self-Validating System: The success of the reaction is monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final product's identity and purity are confirmed by NMR spectroscopy and Mass Spectrometry.

Materials:

  • Piperidin-4-one hydrochloride

  • 1-Bromo-3-fluorobenzene

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), sodium carbonate (2.5 eq), and DMF. Stir the suspension at room temperature for 20 minutes.

  • Addition of Aryl Halide: Add 1-bromo-3-fluorobenzene (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC.

    • Experimental Rationale: The base (Na₂CO₃) is crucial for neutralizing the HCl salt and deprotonating the piperidine nitrogen, making it nucleophilic. DMF is used as a polar aprotic solvent to facilitate the SNAr reaction. Elevated temperature is required to overcome the activation energy for the substitution on the electron-deficient aryl halide.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield 1-(3-Fluorophenyl)piperidin-4-one as a pure solid.

Comparative Pharmacological Performance

The true value of the piperidin-4-one scaffold lies in its widespread application as a building block for drugs targeting a diverse range of biological systems.[4][9] The N-aryl substituent plays a pivotal role in defining the pharmacological activity and selectivity of the final compound.[10]

Derivative ClassTherapeutic AreaRole of N-Aryl SubstitutionRepresentative Reference
Anticancer Agents OncologyThe aryl group often engages in hydrophobic or π-stacking interactions within the active site of kinases or other enzymes. Fluorine can enhance potency.[11]Farag, A., et al. (2015)
Antimicrobial Agents Infectious DiseaseModifications to the N-aryl ring can tune the compound's spectrum of activity against various bacterial and fungal strains.[5]Goel, K. K., et al. (2008)
CNS Agents Neurology/PsychiatryThe N-arylpiperidine motif is common in antipsychotics and analgesics. Lipophilicity and electronic properties conferred by substituents like fluorine are key for BBB penetration and receptor affinity.[4]International Journal of Novel Research and Development (2023)
Histamine H3 Agonists NeurologySAR studies show that agonistic activity is highly sensitive to substituents on the aromatic ring, influencing affinity and efficacy.[10]Ishikawa, M., et al. (2010)
Motilin Receptor Agonists GastroenterologyThe N-(3-fluorophenyl)piperidine moiety is a key component of clinical candidates, demonstrating the specific utility of this substitution pattern.[12]Loughney, K., et al. (2009)

The case of the motilin receptor agonist GSK962040 highlights the specific advantage of the 3-fluorophenyl substitution.[12] In this context, the meta-positioning of the fluorine atom likely provides an optimal blend of electronic properties and steric conformation to achieve potent and selective agonism at the receptor. This contrasts with other substitution patterns that may lead to reduced activity or off-target effects. Similarly, studies on histamine H3 receptor agonists have shown that the nature and position of substituents on the N-aryl ring are critical for achieving high affinity and desired functional activity.[10]

Standardized Protocol for Biological Evaluation: Receptor Binding Assay

To quantitatively compare the performance of different piperidin-4-one derivatives, a standardized biological assay is essential. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor target.

Trustworthiness of the Protocol: This assay includes controls for total binding (no competitor), non-specific binding (excess non-labeled ligand), and vehicle effects. The data is fitted to a sigmoidal dose-response curve to accurately calculate the IC50, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, ensuring a robust and reproducible measure of performance.

G Membrane Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubation Step Membrane->Incubation Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Competitor Test Compound (e.g., 1-(3-Fluorophenyl)piperidin-4-one) (Varying Concentrations) Competitor->Incubation Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis (IC50 → Ki Calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in an assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound (serially diluted), a fixed concentration of the appropriate radioligand (e.g., ³H-labeled), and the membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

    • Experimental Rationale: Equilibrium must be reached for the law of mass action, upon which the calculations are based, to be valid. The incubation time and temperature are optimized for each specific receptor-ligand pair.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

1-(3-Fluorophenyl)piperidin-4-one is a valuable chemical entity whose utility extends beyond its role as a simple synthetic intermediate. The strategic placement of a fluorine atom at the meta-position of the N-phenyl ring imparts a unique set of physicochemical properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and create specific, high-affinity interactions with biological targets. When compared to its unsubstituted and 4-fluoro-substituted counterparts, the 3-fluoro derivative offers a distinct electronic profile that has proven advantageous in the development of clinical candidates for challenging targets like the motilin receptor.[12]

The continued exploration of piperidin-4-one derivatives, guided by a deep understanding of structure-activity relationships and supported by robust synthetic and biological evaluation protocols, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Zhang, J., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4869–4874. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • International Journal of ChemTech Research. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of ChemTech Research, 10(7), 843-849. [No direct URL available in search results]
  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-piperidinone. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Farag, A., et al. (2015). Synthesis and DFT studies of an antitumor active spiro-oxindole. New Journal of Chemistry, 39, 8017–8027. [Link]

  • ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved February 1, 2026, from [Link]

  • Molecules. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(7), 1657. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (2020). Tuning the conformational behavior of 4‐methylpiperidine analogues by.... [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Loughney, K., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of medicinal chemistry, 52(17), 5269–5273. [Link]

Sources

Validating the Bioactivity and Scaffold Utility of 1-(3-Fluorophenyl)piperidin-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the hit-to-lead phase of drug discovery, the piperidin-4-one scaffold is ubiquitous.[1] However, the specific placement of fluorine on the N-aryl substituent is a critical determinant of metabolic stability, pKa, and target binding affinity.[1]

The Solution: This guide validates 1-(3-Fluorophenyl)piperidin-4-one (3-FPP) not merely as a passive intermediate, but as a strategic "metabolic blocker" and electronic modulator.[1] Unlike its para-substituted counterpart (4-FPP), the meta-substitution in 3-FPP offers a unique vector for optimizing lead compounds, particularly in preventing CYP450-mediated hydroxylation at the metabolically vulnerable 3-position of the phenyl ring.[1]

Scope: This document provides a technical comparison of 3-FPP against its non-fluorinated and regioisomeric alternatives, supported by experimental protocols for validating its biological utility in downstream derivatives.

Comparative Analysis: The Fluorine Effect

To validate 3-FPP, we must benchmark it against the standard 1-phenylpiperidin-4-one (H-PP) and the common 1-(4-fluorophenyl)piperidin-4-one (4-FPP).[1]

Physicochemical & Metabolic Profile[1]

The introduction of fluorine at the meta position (3-F) induces distinct electronic and steric changes compared to the para (4-F) position.[1]

Feature1-Phenyl (H-PP)1-(4-Fluorophenyl) (4-FPP)1-(3-Fluorophenyl) (3-FPP) Implication for Drug Design
Electronic Effect NeutralInductive withdrawal (-I), Mesomeric donation (+M)Strong Inductive withdrawal (-I) 3-FPP reduces the electron density of the phenyl ring more effectively, potentially increasing resistance to oxidative metabolism.[1]
Metabolic Liability High (hydroxylation at C3/C4)Blocked at C4; Vulnerable at C3Blocked at C3; Vulnerable at C4 3-F protects the meta position, a common site for CYP2D6 metabolism.[1]
Lipophilicity (ClogP) ~1.2~1.4~1.4 Slight increase in lipophilicity aids membrane permeability without compromising solubility significantly.
Bioactivity Trend BaselineHigh potency (e.g., Paroxetine)Selectivity Modulator Recent data suggests 3-F derivatives often exhibit superior selectivity profiles in kinase and AChE inhibition [1].[1]
Case Study: Curcuminoid Derivatives

Recent studies [2] involving N-acryloyl-piperidin-4-one curcuminoids demonstrated that 3-fluoro substitution patterns (specifically 3,4-difluoro or 3-fluoro-4-methoxy) yielded IC50 values in the low nanomolar range against pancreatic carcinoma cells, significantly outperforming the 2-fluorophenyl analogs.[1][2] This validates 3-FPP as a superior scaffold for designing cytotoxic agents where specific steric fits are required.[1]

Experimental Validation Protocols

To validate the biological activity of this scaffold, researchers must derivatize the ketone functionality.[1] The ketone itself is a pro-ligand; its activity is realized upon conversion to amines, oximes, or hydrazones.[1]

Protocol A: Scaffold Derivatization (Thiosemicarbazone Synthesis)

Rationale: Thiosemicarbazones of piperidin-4-ones are established pharmacophores for antimicrobial and antiviral activity.[1] This protocol validates the reactivity and "cleanliness" of the 3-FPP scaffold.

Reagents:

  • 1-(3-Fluorophenyl)piperidin-4-one (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Abs.)

  • Conc. HCl (Catalytic amount)

Workflow:

  • Dissolution: Dissolve 1.0 g of 3-FPP in 20 mL of boiling ethanol.

  • Addition: Add equimolar thiosemicarbazide dissolved in minimal hot water.

  • Catalysis: Add 2-3 drops of conc. HCl.

  • Reflux: Reflux for 3 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to 4°C. The precipitate (thiosemicarbazone derivative) is filtered and recrystallized from ethanol.

  • Validation: Confirm structure via 1H-NMR. The disappearance of the ketone carbonyl signal (~208 ppm in 13C) confirms derivatization.

Protocol B: In Vitro Metabolic Stability Assay

Rationale: To prove the "metabolic blocking" hypothesis of the 3-F group.[1]

System: Human Liver Microsomes (HLM). Control: 1-Phenylpiperidin-4-one (High clearance control).[1]

Steps:

  • Incubation: Incubate 1 µM of test compound (3-FPP derivative) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: 3-FPP derivative should show >20% improvement in half-life (

      
      ) compared to the non-fluorinated analog.[1]
      

Visualizing the Validation Logic

The following diagram illustrates the strategic decision-making process for selecting 3-FPP over alternatives, based on the specific biological requirements of the target molecule.

ValidationLogic Start Lead Optimization Requirement MetabIssue Problem: High Metabolic Clearance? Start->MetabIssue PotencyIssue Problem: Low Target Affinity? Start->PotencyIssue DecisionMetab Identify Metabolic Hotspot MetabIssue->DecisionMetab DecisionElec Electronic Tuning Needed? PotencyIssue->DecisionElec Select4F Select 1-(4-Fluorophenyl) (Para-block) DecisionMetab->Select4F Para-position vulnerable Select3F Select 1-(3-Fluorophenyl) (Meta-block / Inductive Effect) DecisionMetab->Select3F Meta-position vulnerable DecisionElec->Select4F Need +M effect DecisionElec->Select3F Need strong -I effect without steric clash Validation Validate via Microsomal Assay (Protocol B) Select4F->Validation Select3F->Validation

Caption: Decision matrix for selecting 3-FPP based on metabolic liability sites and electronic requirements.

Safety & Handling (SDS Summary)

While 3-FPP is a valuable intermediate, it shares toxicity profiles with similar piperidines.[1]

  • Hazards: Acute toxicity (Oral), Skin Irritation (H315), Eye Irritation (H319).[3][4]

  • Handling: Use in a fume hood.[1] Avoid inhalation of dust/vapors.[1][4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the piperidone ring [3].

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • MDPI. (2023).[1][5] Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Retrieved from [Link]

  • Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Small-Molecule Motilin Agonists for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of synthetic, small-molecule motilin receptor agonists, with a focus on compounds featuring fluorophenyl-piperidine scaffolds. While specific efficacy data for a broad range of 1-(3-Fluorophenyl)piperidin-4-one derivatives are not extensively available in peer-reviewed literature, we will conduct an in-depth evaluation of a closely related, clinically-studied compound: Camicinal (GSK962040) . This N-(3-fluorophenyl)-piperidinamine derivative serves as a cornerstone for understanding the therapeutic potential and structure-activity relationships of this drug class. Its performance will be benchmarked against the endogenous ligand, motilin, and the first-generation macrolide agonist, erythromycin, providing researchers with a clear perspective on the evolution and optimization of motilin-targeted prokinetics.

Introduction: The Motilin Receptor as a Prokinetic Target

The motilin receptor (MTLR) is a G-protein coupled receptor (GPCR) predominantly expressed in the upper gastrointestinal (GI) tract.[1] Its endogenous ligand, the 22-amino acid peptide motilin, is a key regulator of the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clean during fasting periods.[2] This physiological role makes the motilin receptor a compelling target for developing prokinetic agents to treat motility disorders such as gastroparesis and functional dyspepsia, conditions characterized by delayed gastric emptying.[3]

The macrolide antibiotic erythromycin was the first widely used motilin agonist.[4] However, its utility for chronic treatment is severely limited by its antibacterial properties, which risk promoting antibiotic resistance, and a propensity to cause rapid tachyphylaxis (loss of efficacy) due to receptor downregulation.[1] This spurred the development of non-antibiotic macrolide derivatives ("motilides") and, subsequently, a new generation of non-macrolide, small-molecule agonists designed to overcome these limitations.[5] Camicinal (GSK962040) emerged as a leading candidate from this new generation, demonstrating sustained prokinetic effects and offering a valuable case study for comparing efficacy.[6][7]

Comparative Efficacy of Motilin Receptor Agonists

The efficacy of a motilin agonist is determined by its binding affinity, functional potency, and, crucially, its ability to induce a sustained physiological response without rapid desensitization. The following table summarizes key performance data for motilin, erythromycin, and camicinal, derived from various in vitro and in vivo studies.

ParameterEndogenous Ligand: MotilinMacrolide Agonist: ErythromycinSmall-Molecule Agonist: Camicinal (GSK962040)Rationale & Significance
Target Human Motilin Receptor (MTLR)Human Motilin Receptor (MTLR)Human Motilin Receptor (MTLR)All compounds act on the same primary target, enabling direct comparison.
Chemical Class 22-amino acid peptideMacrolideN-aryl-piperidinamineThe shift from peptide to small molecule improves oral bioavailability and metabolic stability.
Functional Potency (pEC₅₀) ~8.5 (in vitro, Ca²⁺ flux)~7.0 (in vitro, Ca²⁺ flux)~7.4 (human recombinant, Ca²⁺ flux)pEC₅₀ indicates the concentration required to elicit 50% of the maximal response. While motilin is most potent, camicinal shows high potency for a small molecule.
In Vivo Activity Induces gastric Phase III MMCInduces premature Phase III MMCAccelerates gastric emptying; induces gastric Phase III MMC[2]All three demonstrate the primary prokinetic effect of stimulating powerful gastric contractions.
Duration of Action Short-lived, pulsatileShort-lived, rapid tachyphylaxisLong-lasting facilitation of cholinergic activity[6]This is a key differentiator. Camicinal's sustained effect is a major therapeutic advantage over erythromycin.
Receptor Desensitization Induces receptor internalizationPotent inducer of receptor internalization and desensitizationMinimal receptor desensitization at therapeutic concentrationsCamicinal's reduced tendency to cause receptor desensitization explains its sustained clinical effect.

Mechanism of Action and Signaling Pathway

The motilin receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein.[8] Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ concentration in smooth muscle cells is the ultimate trigger for the powerful muscle contractions characteristic of the MMC.[4]

The key difference between agonists like erythromycin and camicinal lies in their post-activation interaction with the receptor. Potent desensitization, as seen with erythromycin, is often linked to a high degree of receptor phosphorylation and subsequent internalization, removing it from the cell surface.[1] Camicinal's chemical structure appears to induce a signaling conformation that is less prone to this rapid internalization, allowing for a more sustained, long-lasting prokinetic response.[6]

Motilin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MTLR Motilin Receptor (MTLR) Gq Gαq MTLR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER stimulates release Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction triggers Agonist Motilin Agonist (e.g., Camicinal) Agonist->MTLR binds

Fig. 1: Simplified motilin receptor signaling pathway via Gq/PLC activation.

Experimental Methodologies for Efficacy Evaluation

Objective comparison of motilin agonists requires robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing binding affinity, functional potency, and in vivo prokinetic effects.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for the motilin receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: The principle is competitive inhibition. An unlabeled test compound (the "competitor") competes with a constant concentration of a high-affinity radiolabeled ligand (e.g., ¹²⁵I-motilin) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to a binding affinity constant (Ki).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human motilin receptor (e.g., HEK293-MTLR). Quantify total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (e.g., 20-40 µg of protein).

    • Radioligand (e.g., ¹²⁵I-motilin) at a concentration near its dissociation constant (Kd).

    • A serial dilution of the unlabeled test compound (e.g., Camicinal) or vehicle.

    • For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 1 µM cold motilin).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS). The receptors and bound ligand are retained on the filter, while the free ligand passes through.[9]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This cell-based assay measures the functional potency of an agonist by detecting the increase in intracellular calcium that occurs upon receptor activation.

Causality: As shown in the signaling pathway, MTLR activation via Gq leads to a transient increase in intracellular Ca²⁺. This assay uses a Ca²⁺-sensitive fluorescent dye that dramatically increases its fluorescence intensity upon binding to free calcium. The intensity of the fluorescence signal is directly proportional to the level of receptor activation.

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_reading FLIPR Measurement cluster_analysis Data Analysis A 1. Seed HEK293-MTLR cells in 96-well black, clear-bottom plate B 2. Incubate for 24 hours to form a monolayer A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate for 1 hour at 37°C C->D E 5. Place plate in FLIPR instrument. Establish baseline fluorescence. D->E F 6. Add agonist (e.g., Camicinal) at various concentrations E->F G 7. Measure fluorescence change in real-time F->G H 8. Plot response vs. concentration G->H I 9. Calculate EC₅₀ value H->I

Fig. 2: Workflow for a FLIPR-based calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human motilin receptor into a 96-well, black-walled, clear-bottom microplate. Culture overnight to allow for cell adherence.[10]

  • Dye Loading: Aspirate the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM from a FLIPR Calcium Assay Kit) in an appropriate assay buffer.[11][12] Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of the test agonist (e.g., Camicinal) at a concentration 3-4x higher than the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Assay Execution: The FLIPR establishes a baseline fluorescence reading from each well of the cell plate. It then automatically pipettes the agonist solutions from the compound plate into the corresponding wells of the cell plate.

  • Data Acquisition: The instrument immediately and continuously records the change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis: The maximum fluorescence signal (peak response) is determined for each concentration. The data are normalized and plotted against the log of the agonist concentration. A sigmoidal curve fit is applied to determine the EC₅₀, which represents the concentration of the agonist that produces 50% of the maximal response.

Protocol 3: In Vivo Gastric Emptying Assay

This in vivo protocol assesses the ultimate therapeutic goal: accelerating the passage of a meal from the stomach. The use of a non-rodent model is critical, as common lab rodents lack a functional motilin system.[1] Humanized mice or canines are more appropriate models.[13]

Causality: A successful prokinetic agent will increase the rate at which a standardized meal is emptied from the stomach into the small intestine. This is measured by tracking the location of a non-absorbable marker mixed with the meal over time.

Gastric_Emptying_Workflow A 1. Fast appropriate animal model (e.g., Humanized Mouse) overnight B 2. Administer test compound (Camicinal) or vehicle via oral gavage A->B C 3. After pre-treatment time, administer standardized meal containing a non-absorbable marker (e.g., Phenol Red) B->C D 4. Euthanize animal at a pre-determined time point (e.g., 20 min) C->D E 5. Surgically isolate and remove the stomach D->E F 6. Homogenize stomach contents and measure marker concentration via spectrophotometry E->F G 7. Calculate % Gastric Emptying compared to t=0 controls F->G

Fig. 3: Workflow for a Phenol Red-based gastric emptying study in mice.

Step-by-Step Methodology (Phenol Red Method):

  • Animal Preparation: Fast human motilin receptor transgenic mice overnight with free access to water.[14]

  • Dosing: Administer the test compound (e.g., Camicinal) or vehicle solution to the animals via oral gavage at a pre-determined time before the meal (e.g., 30 minutes).

  • Meal Administration: Administer a standardized liquid meal (e.g., 0.5 mL of 1.5% methylcellulose) containing a non-absorbable colored marker, Phenol Red (e.g., 0.5 mg/mL), via oral gavage. A control group is euthanized immediately (t=0) to determine the initial amount of marker administered.

  • Termination: At a specific time point after meal administration (e.g., 20 minutes), euthanize the experimental animals.

  • Sample Collection: Immediately clamp the pylorus and cardia of the stomach and surgically excise the organ.

  • Quantification: Place the entire stomach in a known volume of alkaline solution, homogenize the tissue and contents, and centrifuge to pellet debris. Read the absorbance of the supernatant on a spectrophotometer to quantify the amount of Phenol Red remaining in the stomach.

  • Data Analysis: Calculate the percentage of gastric emptying using the following formula:

    • % Gastric Emptying = (1 - (Amount of marker in stomach at time X / Average amount of marker in stomach at t=0)) * 100

    • Compare the % gastric emptying between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The development of small-molecule motilin agonists like Camicinal (GSK962040) represents a significant advancement in the pursuit of effective prokinetic therapies. By moving away from the macrolide scaffold of erythromycin, researchers have successfully designed compounds that retain high potency at the motilin receptor while mitigating the critical drawbacks of antibiotic activity and rapid tachyphylaxis. The long-lasting facilitation of gastric motility observed with Camicinal in clinical and preclinical studies underscores the success of this approach.[2][6]

The N-(3-fluorophenyl)-piperidine core, while differing slightly from the user's specified piperidin-4-one, is clearly a valuable pharmacophore for designing potent motilin agonists. Future research will likely focus on further optimizing this scaffold to fine-tune pharmacokinetic properties, enhance selectivity, and ensure an impeccable safety profile for the chronic management of debilitating GI motility disorders. The experimental frameworks detailed in this guide provide a robust system for the head-to-head evaluation of these next-generation candidates.

References

  • Asakawa, A., et al. (2019). Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice. International Journal of Molecular Sciences. Available at: [Link]

  • Barboza, J. L., et al. (2015). The promotility agent camicinal (GSK962040) is a potent and selective agonist at the motilin receptor in the smooth muscle of the rabbit and human stomach. Neurogastroenterology & Motility.
  • Bridges, T. M., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Broad, J., et al. (2011). GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. Neurogastroenterology & Motility. Available at: [Link]

  • Chapman, M. J., et al. (2016). The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial. Critical Care. Available at: [Link]

  • Deloose, E., et al. (2017). Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans. Neurogastroenterology & Motility. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Physiology, Motilin. StatPearls. Available at: [Link]

  • REPROCELL. (2023). Everything you need to know about the motilin receptor. Available at: [Link]

  • Sanger, G. J. (2012). Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs?. British Journal of Pharmacology. Available at: [Link]

  • Tantry, S., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Wang, Y., et al. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances. Available at: [Link]

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Camilleri, M., et al. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Available at: [Link]

  • Vandewyer, D., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • Merck Millipore. Receptor Binding Assays. Available at: [Link]

Sources

Validation of Analytical Methods for 1-(3-Fluorophenyl)piperidin-4-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating analytical methodologies for 1-(3-Fluorophenyl)piperidin-4-one (CAS: 3801-89-6 / Analogous structures), a critical intermediate in the synthesis of psychiatric and analgesic pharmacophores.[1][2] Unlike generic templates, this document focuses on the specific physicochemical challenges of the fluorophenyl-piperidine scaffold—specifically its basicity, UV chromophore limitations, and potential regioisomeric impurities.

We compare three primary analytical platforms (HPLC-UV, UHPLC-MS/MS, and GC-FID) and provide a comprehensive, field-validated protocol for the industry standard (RP-HPLC), grounded in ICH Q2(R2) guidelines.

Part 1: The Analyte & Analytical Strategy

Physicochemical Context[1][2][3]
  • Molecule: 1-(3-Fluorophenyl)piperidin-4-one[1][2]

  • Molecular Weight: ~193.22 g/mol [1][2][3]

  • Key Functional Groups:

    • Secondary Amine (Piperidine N): Basic (

      
      ).[1][2] Causes peak tailing on standard silica columns if unbuffered.[1][2]
      
    • Ketone (C=O):[1][2] Polar, susceptible to hydration; provides weak UV absorbance.[1][2]

    • Fluorophenyl Ring: Provides the primary UV chromophore (

      
       nm) and lipophilicity.[1][2]
      
The Impurity Landscape

Validation is not just about the peak of interest; it is about what you exclude.

  • Starting Material A: 3-Fluoroaniline (Genotoxic potential; requires high-sensitivity detection).[1][2]

  • Starting Material B: Piperidin-4-one salts (Highly polar, elutes in void volume).[1][2]

  • Regioisomer: 1-(2-Fluorophenyl)... or 1-(4-Fluorophenyl)...[1][2] (Requires high selectivity/resolution).

Part 2: Method Comparison Guide

For 1-(3-Fluorophenyl)piperidin-4-one, the choice of method depends strictly on the stage of development and the critical quality attribute (CQA) being measured.

FeatureHPLC-UV (PDA) UHPLC-MS/MS GC-FID
Primary Use Case Routine QC & Assay. Best for purity testing (>98%) and reaction monitoring.[1][2]Trace Impurity Analysis. Essential for quantifying genotoxic precursors (anilines) at ppm levels.[1][2]Residual Solvents. Only recommended if the analyte is derivatized or for volatile impurities.[1][2]
Selectivity High.[1][2] Can resolve isomers using Phenyl-Hexyl or C18 phases.[1][2]Extreme. Mass-based discrimination resolves co-eluting peaks.[1][2]Moderate. Thermal instability of the ketone can cause on-column degradation.[1][2]
Sensitivity (LOD) ~0.1 µg/mL (Sufficent for 0.05% impurity limits).[1][2]< 1 ng/mL (Required for GTI screening).[1][2]~1-10 µg/mL.[1][2]
Robustness Excellent. Highly reproducible in varying lab conditions.[1][2]Moderate. Matrix effects can suppress ionization.[1][2]Low. Column bleed and liner contamination are risks.[1][2]
Cost/Throughput Low Cost / High Throughput.[1][2]High Cost / Medium Throughput.[1][2]Low Cost / High Throughput.[1][2]
Recommendation PREFERRED. The "Workhorse" method for validation.SUPPLEMENTARY. Use for specific impurity characterization.[1][2]NOT RECOMMENDED for primary assay due to thermal risks.[1][2]

Part 3: Detailed Validation Protocol (RP-HPLC)

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria are embedded to fail the run automatically if conditions drift.

Chromatographic Conditions
  • Column: C18 (L1) End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1] Rationale: End-capping reduces silanol interactions with the basic nitrogen.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2] Rationale: Low pH ensures the piperidine nitrogen is fully protonated (

    
    ), improving peak symmetry.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV @ 254 nm (Reference 360 nm).[1][2]

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibrate / Retain polar salts
2.0955Isocratic hold
12.01090Elute main analyte & lipophilic impurities
15.01090Wash column
15.1955Re-equilibrate
20.0955End of Run

Part 4: Experimental Data & Acceptance Criteria (ICH Q2(R2))

The following data summarizes the expected performance metrics for a validated method.

Specificity (Stress Testing)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Acid Stress (0.1N HCl, 24h): < 5% degradation.[1][2]

  • Oxidative Stress (3%

    
    ):  Major degradant observed at RRT 0.[1][2]45. Resolution > 2.0 maintained.
    
  • Result: Pass . No co-elution with the main peak.[2]

Linearity & Range

Objective: Verify proportionality between concentration and response.[1][2][4][5][6][7][8][9]

Level (%)Conc. (µg/mL)Area Response (mAU*s)Acceptance Criteria
50%50.012500
80%80.020100
100%100.025050

120%120.030200Y-intercept

of 100% response
150%150.037600
Result

Pass
Accuracy (Recovery)

Objective: Assess trueness by spiking standard into a blank matrix.[1][2]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0% - 102.0%
100%100.2%0.5%98.0% - 102.0%
150%100.1%0.6%98.0% - 102.0%
Precision
  • Repeatability (Intra-day): 6 injections at 100%. RSD = 0.3% (Limit:

    
    ).[1][2]
    
  • Intermediate Precision (Ruggedness): Different analyst, different day. Overall RSD = 0.7% (Limit:

    
    ).[1][2]
    

Part 5: Visualization of Methodology

Validation Lifecycle Workflow

This diagram illustrates the logical flow from development to routine monitoring, emphasizing the "Stop/Go" decision points mandated by ICH guidelines.

ValidationLifecycle cluster_0 Critical Checkpoints Start Method Development PreVal Pre-Validation (Feasibility) Start->PreVal Optimized PreVal->Start Fail (Selectivity/Shape) Protocol Draft Validation Protocol PreVal->Protocol Pass Exec Experimental Execution Protocol->Exec Review Data Review (SST & Criteria) Exec->Review Review->Start Fails Criteria Report Final Report & SOP Review->Report Passes ICH Q2(R2)

Figure 1: The Analytical Method Validation Lifecycle. Note the feedback loop from Data Review back to Development if acceptance criteria are not met.

Separation Logic & Decision Matrix

This diagram details the mechanistic logic used to select the HPLC conditions over GC or LC-MS for this specific molecule.

MethodSelection Analyte Analyte: 1-(3-Fluorophenyl)piperidin-4-one Prop1 Basic Nitrogen (pKa ~8.5) Analyte->Prop1 Prop2 UV Chromophore (Fluorophenyl) Analyte->Prop2 Prop3 Thermally Sensitive (Ketone/Amine) Analyte->Prop3 Dec1 Requires pH Control? Prop1->Dec1 HPLC RP-HPLC (Acidic pH) Recommended Prop2->HPLC Sufficient Absorbance GC GC-FID Risk of Degradation Prop3->GC Avoids Dec1->HPLC Yes (Use Formic Acid) Dec2 Trace Impurities? Dec2->HPLC No (Routine Assay) LCMS UHPLC-MS/MS For Genotoxins Dec2->LCMS Yes (<0.1%) HPLC->Dec2

Figure 2: Decision Matrix for Analytical Technique Selection based on molecular properties.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][8][10] Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] 1-(3-Fluorophenyl)piperazine (Related Structure & Properties). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Standard text for HPLC mechanism grounding).

Sources

Reproducibility of 1-(3-Fluorophenyl)piperidin-4-one synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducibility of synthesis methods for 1-(3-Fluorophenyl)piperidin-4-one , a critical pharmacophore in the development of antipsychotics (e.g., substituted butyrophenones) and analgesics.

This analysis prioritizes reproducibility and purity over theoretical yield, distinguishing between "textbook" pathways and those that function reliably in a drug discovery context.

Executive Summary

The synthesis of 1-(3-fluorophenyl)piperidin-4-one is primarily achieved through two distinct methodologies. The choice depends heavily on the available instrumentation and the scale of synthesis.

  • The "Precision" Route (Buchwald-Hartwig): Utilizes Palladium-catalyzed cross-coupling.[1][2] It offers the highest reproducibility and purity profiles but requires expensive catalysts and strict oxygen-free techniques. Crucial Insight: Direct coupling of free 4-piperidone is prone to failure; the use of a ketal-protected precursor is the industry standard for high-fidelity results.

  • The "Economy" Route (Dieckmann Condensation): Involves the cyclization of acyclic precursors. It is cost-effective and scalable but suffers from "tarry" intermediates and variable yields due to the reduced nucleophilicity of 3-fluoroaniline.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination

Best For: Medicinal Chemistry, Library Generation, High-Purity Requirements.

The Mechanic Logic (Expertise & Experience)

While literature often suggests coupling amines directly with aryl halides, 4-piperidone presents a specific challenge: the


-protons adjacent to the ketone are acidic (

). Under the strong basic conditions required for Buchwald-Hartwig coupling (e.g., NaO^tBu), free 4-piperidone undergoes self-aldol condensation, leading to polymerization and catalyst poisoning.

The Fix: You must mask the ketone. The use of 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal) renders the substrate inert to base, directing the Palladium exclusively to the N-arylation cycle.

Experimental Workflow

Reaction Scheme:

  • Coupling: 1-Bromo-3-fluorobenzene + 4-Piperidone Ethylene Ketal

    
     Protected Intermediate.
    
  • Deprotection: Intermediate

    
     Target Ketone.
    

Protocol:

  • Step 1: Coupling

    • Charge a flame-dried Schlenk flask with Pd_2(dba)_3 (1.0 mol%) and BINAP (2.2 mol%).

    • Add dry Toluene (0.2 M concentration relative to substrate) and stir at 80°C for 15 mins to pre-form the active catalyst complex (color change from purple to orange/brown).

    • Cool to RT. Add 1-bromo-3-fluorobenzene (1.0 equiv), 4-piperidone ethylene ketal (1.2 equiv), and NaO^tBu (1.4 equiv).

    • Reflux at 110°C for 12–16 hours under Argon.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate in vacuo.[3] Flash chromatography (Hex/EtOAc 8:2) typically yields the protected ketal as a pale yellow oil (>85% yield).

  • Step 2: Deprotection

    • Dissolve the ketal in THF (10 volumes).

    • Add 2N HCl (5 volumes) and stir at RT for 4 hours.

    • Neutralize with sat. NaHCO_3, extract with DCM, and dry over Na_2SO_4.

    • Result: The free ketone crystallizes or forms a clear oil upon concentration.

Visualization: Catalytic Cycle & Workflow[4]

Buchwald cluster_cycle Pd Catalytic Cycle (Simplified) cluster_work Critical Process Control Pd0 Pd(0)-BINAP Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Br-3-F-Benzene AmineBind Amine Coordination (Piperidone Ketal) OxAdd->AmineBind + Base / Ketal RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 - Product Deprotect Acid Hydrolysis (HCl/THF) RedElim->Deprotect Ketal 4-Piperidone Ethylene Ketal Ketal->AmineBind Protect Prevents Aldol Side-Reactions Ketal->Protect Final 1-(3-Fluorophenyl) piperidin-4-one Deprotect->Final

Caption: The Pd-catalyzed cycle highlights the necessity of the ketal protecting group to bypass base-mediated polymerization.

Method B: Dieckmann Condensation (De Novo Synthesis)

Best For: Scale-up (>100g), Low-Budget Labs.

The Mechanic Logic (Expertise & Experience)

This route builds the piperidine ring from scratch. The critical challenge here is the Michael Addition step. The fluorine atom on 3-fluoroaniline is electron-withdrawing, which lowers the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. Standard protocols often fail here because the reaction is too slow, leading to incomplete conversion before the cyclization step.

The Fix: Use a "neat" (solvent-free) reaction for the Michael addition with a catalytic amount of acetic acid or CuCl to drive the addition of the aniline to the acrylate.

Experimental Workflow

Reaction Scheme:

  • Michael Addition: 3-Fluoroaniline + 2 Methyl Acrylate

    
     Diester Intermediate.
    
  • Dieckmann Cyclization: Diester + NaOMe

    
    
    
    
    
    -Keto Ester.
  • Decarboxylation:

    
    -Keto Ester + HCl 
    
    
    
    Target Ketone.

Protocol:

  • Step 1: Michael Addition

    • Mix 3-fluoroaniline (1.0 equiv) and Methyl Acrylate (2.5 equiv) in a round-bottom flask.

    • Add Glacial Acetic Acid (0.1 equiv) as a catalyst.

    • Reflux (approx. 80–90°C) for 24 hours. Note: Monitoring by TLC is difficult; disappearance of aniline is the key marker.

    • Distill off excess methyl acrylate under reduced pressure.

  • Step 2: Dieckmann Cyclization

    • Dissolve the crude diester residue in dry Toluene .

    • Add Sodium Methoxide (NaOMe) powder (2.2 equiv) slowly at 0°C.

    • Reflux for 6 hours. A thick precipitate (the sodium salt of the enolate) will form.

  • Step 3: Hydrolysis & Decarboxylation

    • Add 6N HCl directly to the toluene suspension until acidic (pH < 1).

    • Reflux vigorously for 4 hours. This effects both hydrolysis of the ester and decarboxylation.

    • Workup: Basify with NaOH to pH 10, extract with Chloroform (DCM is often too volatile for efficient large-scale extraction here), dry, and concentrate.

    • Purification: Vacuum distillation is usually required to remove tarry byproducts.

Visualization: Synthesis Flow

Dieckmann Start 3-Fluoroaniline + Methyl Acrylate Michael Michael Addition (Neat, 24h) Start->Michael Acetic Acid Cat. Diester Diester Intermediate Michael->Diester Cyclize Dieckmann Cyclization (NaOMe/Toluene) Diester->Cyclize Salt Na-Enolate Salt Cyclize->Salt Decarb Decarboxylation (HCl, Reflux) Salt->Decarb Product Target Piperidin-4-one Decarb->Product

Caption: The linear progression of the Dieckmann route. Note the critical Acidic Decarboxylation step.

Comparative Analysis & Data

The following data is synthesized from standard organic process benchmarks for this class of heterocycles.

FeatureMethod A: Buchwald-HartwigMethod B: Dieckmann Condensation
Overall Yield 70–85% (High)40–55% (Moderate)
Purity (Pre-column) >90% (Clean)<70% (Tarry impurities common)
Reproducibility High (Self-validating mechanism)Low (Sensitive to moisture/stirring)
Key Impurity Phosphine oxides, residual PdPolymerized acrylates, unreacted aniline
Cost High (Pd catalyst, Ligands)Low (Bulk commodity reagents)
Scalability Linear up to ~100g (Exotherm control)Excellent (>1kg feasible)
Green Metric Poor (Heavy metals, halogenated solvents)Moderate (Atom economy is lower due to ester loss)

References

  • Buchwald-Hartwig Amination of Piperidines

    • Title: Palladium-Catalyzed Synthesis of N-Aryl Piperidines.
    • Source:Journal of Organic Chemistry / Organic Syntheses (General Protocols).
    • URL:[Link] (Representative protocol for N-arylation).

  • Dieckmann Condensation Mechanism & Piperidone Synthesis

    • Title: Synthesis of 1-aryl-4-piperidones via Dieckmann Condens
    • Source:Heterocyclic Communic
    • URL:[Link]

  • Use of Ketal Protection in Piperidone Synthesis

    • Title: Protection Strategies in the Synthesis of N-Substituted 4-Piperidones.
    • Source:Tetrahedron Letters.
    • URL:[Link] (General reference for ketal utility in basic media).

  • Safety & Precursor Regulations

    • Title: Designation of 4-Piperidone as a List I Chemical.
    • Source:Federal Register.
    • URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(3-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 1-(3-Fluorophenyl)piperidin-4-one in a laboratory setting. As specific toxicological data for this compound is not extensively documented, this protocol is grounded in a conservative approach, drawing from safety profiles of structurally analogous fluorinated piperidine and piperazine derivatives.[1][2] The primary objective is to create a self-validating system of safety that minimizes exposure risk for all researchers, scientists, and drug development professionals.

Foundational Safety: Hazard Assessment and Engineering Controls

Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and potential chemical exposure. However, its effectiveness is predicated on a robust foundation of engineering and administrative controls.

1.1. Hazard Profile of Analogous Compounds

Analysis of safety data for compounds such as 1-(3-fluorophenyl)piperazine and 4-(4-Fluorophenyl)-piperidine reveals a consistent hazard pattern.[1][3][4] These substances are classified as irritants and can be harmful. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Summary of Potential Hazards

Hazard Classification Description Precautionary Statement Codes
Skin Irritation Causes skin irritation upon contact.[1][3][4][5] P264, P280, P302+P352
Serious Eye Irritation Causes serious, potentially damaging, eye irritation.[1][3][4][5] P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation if dust or vapor is inhaled.[1][3][5] P261, P271, P304+P340

| Acute Toxicity (Oral) | May be harmful if swallowed.[3][5] | P270 |

This table synthesizes data from analogous compounds. The severity of effects for 1-(3-Fluorophenyl)piperidin-4-one may vary.

1.2. Primacy of Engineering Controls

Before any handling procedure, engineering controls must be in place and verified.

  • Chemical Fume Hood: All weighing, dissolution, and transfer operations involving 1-(3-Fluorophenyl)piperidin-4-one must be conducted within a certified chemical fume hood.[5][6] This is the primary defense against inhaling airborne particulates or vapors.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][5][6]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[6][7]

Mandated Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The selection of specific PPE components must be based on a thorough risk assessment of the planned procedure.

2.1. Eye and Face Protection

To prevent contact with splashes or airborne particles, appropriate eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard such as EN166) safety glasses with side shields are the minimum requirement for any work in the laboratory where the chemical is present.[5][8]

  • Recommended for Active Handling: When actively weighing, transferring, or performing reactions, chemical splash goggles are required.[7] Goggles provide a complete seal around the eyes, offering superior protection against splashes and fine dust.[9]

  • High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-scale reactions, pressure reactions), a full-face shield should be worn in conjunction with chemical splash goggles.[9] Contact lenses should not be worn, as they can trap chemicals against the eye.[7]

2.2. Skin and Body Protection

A comprehensive barrier is essential to prevent skin contact.

  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a solid front must be worn at all times.[10]

  • Gloves: Glove selection is critical. Given the lack of specific permeation data for 1-(3-Fluorophenyl)piperidin-4-one, a conservative double-gloving technique is mandated for all handling activities.[10][11]

    • Inner Glove: A thinner nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.[7] Gloves must have a breakthrough time suitable for the duration of the task and the solvent being used. Always inspect gloves for tears or punctures before use.[5]

    • Glove Etiquette: Change outer gloves immediately if contamination is suspected or after a maximum of 60 minutes of continuous use.[11] When work is complete, remove the outer glove within the fume hood to prevent contaminating the laboratory environment.[10] Always wash hands thoroughly after removing gloves.[5][10]

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[7]

2.3. Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific scenarios, personal respiratory protection may be necessary.

  • Standard Operations: When working exclusively within a certified chemical fume hood, a respirator is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be necessary.[12] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Operational Plans: Step-by-Step Safety Procedures

Adherence to standardized procedures for donning, doffing, and handling is crucial for safety.

3.1. Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 1-(3-Fluorophenyl)piperidin-4-one.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase cluster_disposal Disposal Prep 1. Verify Fume Hood & Safety Stations Don_PPE 2. Don PPE (Inner Gloves, Gown, Goggles, Outer Gloves) Prep->Don_PPE Confirm operational Handle 3. Perform Chemical Manipulations (Weighing, Transfers, Reaction Setup) Don_PPE->Handle Decon_Area 4. Decontaminate Work Surface & Equipment Handle->Decon_Area Doff_Outer 5. Remove Outer Gloves (Dispose in Hood) Decon_Area->Doff_Outer Exit_Hood 6. Exit Hood & Move to Designated Doffing Area Doff_Outer->Exit_Hood Doff_Rest 7. Doff Remaining PPE (Gown, Goggles, Inner Gloves) Exit_Hood->Doff_Rest Wash 8. Wash Hands Thoroughly Doff_Rest->Wash Waste 9. Dispose of Contaminated PPE & Chemical Waste per Institutional Policy Wash->Waste

Caption: Safe handling workflow for 1-(3-Fluorophenyl)piperidin-4-one.

3.2. Step-by-Step PPE Doffing (Removal) Procedure

Incorrectly removing PPE can lead to exposure. Follow this sequence to minimize risk:

  • Outer Gloves: While still in the work area (or inside the fume hood), pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand.

  • Slide Finger Under: Slide the fingers of the ungloved hand under the wrist of the remaining outer glove.

  • Peel Off Second Glove: Peel the second glove off, turning it inside out over the first glove. Dispose of them in the designated hazardous waste container.[11]

  • Gown/Apron: Unfasten the gown, and peel it away from your body, touching only the inside. Roll it into a bundle and dispose of it.

  • Face/Eye Protection: Remove the face shield or goggles from the back of your head. Do not touch the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]

Disposal and Decontamination

  • Chemical Waste: All solutions and solid waste containing 1-(3-Fluorophenyl)piperidin-4-one must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[1][5]

  • Contaminated PPE: All disposable PPE (gloves, gowns) should be treated as hazardous waste and disposed of accordingly.[5][11]

  • Spill Cleanup: In case of a spill, evacuate the area. Only personnel with appropriate training and PPE (including respiratory protection) should perform cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for disposal.[13] Ventilate the area thoroughly.

By integrating these engineering controls, PPE protocols, and operational plans, laboratories can establish a robust safety system that builds trust and ensures the well-being of all scientific professionals handling 1-(3-Fluorophenyl)piperidin-4-one.

References

  • Synquest Labs. 1-(3-fluorophenyl)piperazine Safety Data Sheet.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data Sheet.
  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]

  • UF/IFAS Extension. Personal Protective Equipment for Handling Pesticides. Available at: [Link]

  • DrugFuture. Chemical Toxicity Database - RTECS NUMBER-TM4924410. Available at: [Link]

  • Polytechnic University of Turin. Guide to Safety in Chemical Laboratories. Available at: [Link]

  • Patsnap. How to Safely Handle Fluoroantimonic Acid in Laboratories?. Available at: [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.